2,6-Di-O-palmitoyl-L-ascorbic acid
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C38H68O8 |
|---|---|
Peso molecular |
652.9 g/mol |
Nombre IUPAC |
[(2S)-2-[(2S)-4-hexadecanoyloxy-3-hydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] hexadecanoate |
InChI |
InChI=1S/C38H68O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(40)44-31-32(39)36-35(42)37(38(43)46-36)45-34(41)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32,36,39,42H,3-31H2,1-2H3/t32-,36-/m0/s1 |
Clave InChI |
TUYRNAGGIJZRNM-IKYOIFQTSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2,6-Di-O-palmitoyl-L-ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Di-O-palmitoyl-L-ascorbic acid, a lipophilic derivative of L-ascorbic acid (Vitamin C), is a compound of significant interest in the fields of cosmetics, pharmaceuticals, and food science. By esterifying L-ascorbic acid with two palmitoyl chains at the 2 and 6 positions, its stability is markedly increased, and its lipophilicity is enhanced, allowing for improved penetration through biological membranes. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of this compound, with a focus on experimental data and methodologies relevant to researchers and drug development professionals.
Chemical and Physical Properties
This compound is a white to light yellow crystalline powder. Its lipophilic nature makes it more soluble in organic solvents and lipids compared to its parent molecule, L-ascorbic acid.
Table 1: General Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃₈H₆₈O₈ | [1][2][3][4][5] |
| Molecular Weight | 652.94 g/mol | [2][3][4] |
| Appearance | White to light yellow powder/crystal | [5][6] |
| Melting Point | 112-116 °C | [6] |
| Purity | >97.0% (by Titration) | [5][6] |
| Synonyms | L-Ascorbyl 2,6-dipalmitate | [4][6] |
| CAS Number | 4218-81-9 | [3][6] |
Table 2: Computed Physicochemical Properties
| Property | Value | Reference(s) |
| XLogP3 | 14.1 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 8 | [2] |
| Rotatable Bond Count | 37 | [2] |
| Exact Mass | 652.491419 g/mol | [2] |
| Topological Polar Surface Area | 119 Ų | [2] |
Spectroscopic Data
-
¹H NMR Spectrum: A proton NMR spectrum for L-ascorbic acid, 2,6-dipalmitate is available and can be viewed at SpectraBase.[7] The spectrum would be expected to show characteristic signals for the palmitoyl chains (multiple peaks in the aliphatic region), as well as signals for the protons on the ascorbic acid core.
-
¹³C NMR, FTIR, and Mass Spectrometry: Specific, detailed spectra for this compound were not found in the reviewed literature. However, based on the structure, the following characteristic features would be anticipated:
-
¹³C NMR: Resonances for the carbonyls of the ester groups and the lactone, carbons of the palmitoyl chains, and the carbons of the ascorbic acid moiety.
-
FTIR: Strong carbonyl stretching vibrations for the ester and lactone groups, C-H stretching from the alkyl chains, and O-H stretching from the remaining hydroxyl groups.
-
Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the molecule (652.4914 g/mol ) and fragmentation patterns characteristic of the loss of the palmitoyl chains.
-
Experimental Protocols
Synthesis of Ascorbic Acid Esters
Detailed experimental protocols for the synthesis of this compound are not explicitly available in the searched literature. However, methods for the synthesis of the related compound, ascorbyl palmitate (6-O-palmitoyl-L-ascorbic acid), can be adapted. Both enzymatic and chemical synthesis routes have been described.
4.1.1. Enzymatic Synthesis (Adaptable Protocol)
This method utilizes a lipase to catalyze the esterification of ascorbic acid with palmitic acid.
-
Materials:
-
Procedure (General Outline):
-
Dissolve L-ascorbic acid and a molar excess of palmitic acid in the chosen organic solvent in a reaction vessel.
-
Add the immobilized lipase and molecular sieves to the mixture.
-
Incubate the reaction at a controlled temperature (e.g., 55-75°C) with agitation for a specified time (e.g., 18-48 hours).[9][11]
-
Monitor the reaction progress using a suitable analytical technique (e.g., HPLC).
-
After the reaction, remove the immobilized enzyme by filtration.
-
The product can be purified by crystallization from the solvent or by chromatographic methods.
-
4.1.2. Chemical Synthesis (Adaptable Protocol)
This method typically involves the reaction of ascorbic acid with a palmitoylating agent in the presence of an acid catalyst.
-
Materials:
-
L-ascorbic acid
-
Palmitoyl chloride
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous solvent
-
-
Procedure (General Outline):
-
Dissolve L-ascorbic acid in the anhydrous solvent.
-
Add concentrated sulfuric acid as a catalyst.
-
Slowly add palmitoyl chloride to the reaction mixture at a controlled temperature.
-
Allow the reaction to proceed for a set amount of time.
-
The reaction mixture is then worked up to isolate and purify the product, which may involve precipitation, extraction, and recrystallization.
-
Antioxidant Activity Assays
The antioxidant capacity of this compound can be evaluated using various in vitro assays. Due to its lipophilic nature, assays compatible with organic solvents are most suitable.
4.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or methanol).
-
Prepare a series of dilutions of the sample solution.
-
Prepare a fresh solution of DPPH in the same solvent.
-
In a microplate or cuvette, mix a defined volume of the DPPH solution with a volume of the sample solution.
-
Incubate the mixture in the dark for a specified time (e.g., 30 minutes).
-
Measure the absorbance at the characteristic wavelength of DPPH (around 517 nm).
-
A control (DPPH solution with solvent) is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined from a dose-response curve.[12][13][14]
-
4.2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
-
Principle: This assay involves the generation of the ABTS radical cation (ABTS•⁺), which has a characteristic blue-green color. Antioxidants reduce the ABTS•⁺, causing a loss of color that is measured spectrophotometrically.
-
Procedure:
-
Prepare the ABTS•⁺ solution by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•⁺ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at its maximum wavelength (around 734 nm).
-
Prepare a stock solution and dilutions of this compound.
-
Add a small volume of the sample solution to the diluted ABTS•⁺ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at ~734 nm.
-
A control (ABTS•⁺ solution with solvent) is also measured.
-
The percentage of inhibition is calculated similarly to the DPPH assay. The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[13][14][15]
-
In Vitro Cytotoxicity Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Procedure:
-
Plate cells (e.g., a cancer cell line and a normal cell line) in a 96-well plate and allow them to adhere overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in cell culture medium to various concentrations.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent at the highest concentration used).
-
Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or an acidic solution of sodium dodecyl sulfate).
-
Measure the absorbance at a wavelength of around 570 nm.
-
Cell viability is calculated as a percentage of the vehicle control. The IC₅₀ value can be determined.
-
Biological Activities and Signaling Pathways
Antioxidant Mechanism
The primary antioxidant mechanism of this compound involves the donation of hydrogen atoms from its hydroxyl groups to neutralize free radicals. The lipophilic palmitoyl chains facilitate its incorporation into lipid bilayers of cell membranes, where it can protect against lipid peroxidation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C38H68O8 | CID 54686917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound 4218-81-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. spectrabase.com [spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis with Immobilized Lipases and Downstream Processing of Ascorbyl Palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ascorbyl palmitate synthesis in an organic solvent system using a Celite-immobilized commercial lipase (Lipolase 100L) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals2.ums.ac.id [journals2.ums.ac.id]
- 13. researchgate.net [researchgate.net]
- 14. e3s-conferences.org [e3s-conferences.org]
- 15. Antioxidant Activity, Stability in Aqueous Medium and Molecular Docking/Dynamics Study of 6-Amino- and N-Methyl-6-amino-L-ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Structure of 2,6-Di-O-palmitoyl-L-ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Di-O-palmitoyl-L-ascorbic acid, a lipophilic derivative of L-ascorbic acid (Vitamin C), is a molecule of significant interest in the fields of pharmaceuticals, cosmetics, and food science. By esterifying the hydrophilic L-ascorbic acid with two palmitoyl chains, the resulting compound exhibits enhanced stability and improved solubility in lipid-rich environments. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and biological significance of this compound, tailored for a scientific audience.
Molecular Structure and Identification
This compound is characterized by the attachment of two palmitic acid molecules to the L-ascorbic acid backbone at the 2 and 6 positions via ester linkages. This structure imparts an amphipathic nature to the molecule, with the hydrophilic ascorbic acid core and the lipophilic palmitoyl tails.
Key Identifiers:
-
IUPAC Name: [2-(4-hexadecanoyloxy-3-hydroxy-5-oxo-2H-furan-2-yl)-2-hydroxy-ethyl] hexadecanoate[1]
Chemical Structure:
Caption: Molecular structure of this compound.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below. This data is essential for its identification, characterization, and quality control.
| Property | Value | Reference(s) |
| Molecular Weight | 652.94 g/mol | [2][4][5] |
| Appearance | White to light yellow powder/crystal | [2][3] |
| Melting Point | 112.0 to 116.0 °C | [3] |
| Optical Rotation | +19.0 to +24.0 deg (c=0.8, EtOH) | [3] |
| Purity | >97.0% (T) | [2][3] |
| Spectroscopic Data | Observed Features | Reference(s) |
| ¹H NMR | A spectrum is available for L-ascorbic acid, 2,6-dipalmitate. | [7] |
| ¹³C NMR | Data for L-ascorbic acid is available, providing a reference for the core structure. | [8][9] |
| Mass Spectrometry | A mass spectrum is available, showing the molecular ion peak. | [10] |
| FT-IR (cm⁻¹) | Key stretches include C=O (ester), C=C (lactone ring), and C-O-C. | [11][12] |
Experimental Protocols
The synthesis of this compound can be achieved through both chemical and enzymatic methods. Below are representative protocols for each approach.
Chemical Synthesis via Acyl Chloride
This method involves the direct esterification of L-ascorbic acid with palmitoyl chloride.
Materials:
-
L-ascorbic acid
-
Palmitoyl chloride[13]
-
N,N-dimethylacetamide[13]
-
Methylene chloride[13]
-
Hydrogen chloride gas[13]
-
Ethyl acetate[13]
-
Water[13]
Procedure:
-
In a reaction vessel under a protective gas, dissolve N,N-dimethylacetamide in methylene chloride.
-
Introduce hydrogen chloride gas at 10°C.[13]
-
Add crystalline L-ascorbic acid to the solution.[13]
-
Add palmitoyl chloride dropwise to the clear solution at 0°C over 4 hours.[13]
-
Stir the reaction mixture at 0°C for 18 hours, followed by 30 minutes at 20°C.[13]
-
Add ethyl acetate and water to the reaction mixture and stir at 0°C for 2 hours.[13]
-
Separate the organic phase, wash with water, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol.
Enzymatic Synthesis using Lipase
This method offers a more regioselective and environmentally friendly alternative to chemical synthesis.
Materials:
-
L-ascorbic acid
-
Palmitic acid
-
Immobilized lipase (e.g., from Candida antarctica or Bacillus stearothermophilus)[3][14]
-
Organic solvent (e.g., 2-methyl-2-butanol, acetone, or a solvent-free system)[14]
-
Molecular sieves[2]
Procedure:
-
To a reaction vessel, add L-ascorbic acid, palmitic acid, and the chosen organic solvent.
-
Add immobilized lipase and molecular sieves to the mixture.[2]
-
Incubate the reaction at a controlled temperature (e.g., 60-75°C) with continuous shaking for a specified time (e.g., 18-48 hours).[2][10]
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).
-
After the reaction is complete, filter to remove the immobilized enzyme and molecular sieves.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting product by recrystallization.
Purification by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol or acetone).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Biological Signaling Pathways
This compound primarily exerts its biological effects through its antioxidant properties and its role in collagen synthesis, following its hydrolysis to L-ascorbic acid and palmitic acid.
Antioxidant Mechanism
The L-ascorbic acid moiety is a potent antioxidant that can donate electrons to neutralize free radicals, thereby mitigating oxidative stress.
References
- 1. Regulation of collagen biosynthesis by ascorbic acid: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ascorbyl palmitate synthesis in an organic solvent system using a Celite-immobilized commercial lipase (Lipolase 100L) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound | C38H68O8 | CID 54686917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. Ascorbic Acid(50-81-7) 13C NMR spectrum [chemicalbook.com]
- 9. Human Metabolome Database: 13C NMR Spectrum (1D, 900 MHz, H2O, predicted) (HMDB0000044) [hmdb.ca]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. US4997958A - Process for producing ascorbic acid 6-esters - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Chemoenzymatic Synthesis of L-Ascorbyl 2,6-Dipalmitate
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-ascorbyl 2,6-dipalmitate, a lipophilic derivative of Vitamin C, offers enhanced stability and permeability, making it a compound of significant interest in drug delivery and cosmetic applications. While the enzymatic synthesis of L-ascorbyl 6-palmitate is well-documented, the direct enzymatic di-acylation to form the 2,6-dipalmitate ester is challenging due to steric hindrance and altered reactivity of the secondary hydroxyl groups. This technical guide details a robust chemoenzymatic pathway for the synthesis of L-ascorbyl 2,6-dipalmitate. The process involves an initial regioselective enzymatic esterification of L-ascorbic acid at the C-6 position to yield L-ascorbyl 6-palmitate, followed by a chemical acylation step to introduce the second palmitoyl group at the C-2 position. This guide provides in-depth experimental protocols, quantitative data, and process visualizations to enable the successful synthesis and purification of L-ascorbyl 2,6-dipalmitate for research and development purposes.
Introduction
L-ascorbic acid (Vitamin C) is a potent antioxidant with numerous applications in the pharmaceutical and cosmetic industries. However, its hydrophilic nature and instability limit its use in lipophilic formulations and can impede its transport across biological membranes. To overcome these limitations, lipophilic derivatives such as L-ascorbyl esters have been developed. L-ascorbyl 2,6-dipalmitate, a diester of ascorbic acid, exhibits superior lipophilicity and stability compared to its monoester counterpart, L-ascorbyl 6-palmitate, and ascorbic acid itself. These properties make it an attractive candidate for use in drug delivery systems, topical formulations, and as a fat-soluble antioxidant in various products.
The synthesis of L-ascorbyl 2,6-dipalmitate presents a unique challenge. While lipases are highly efficient and regioselective in catalyzing the esterification of the primary hydroxyl group at the C-6 position of ascorbic acid, the subsequent enzymatic acylation of the secondary hydroxyl groups, particularly at the C-2 position, is significantly hindered. This is largely due to the reduced reactivity of the remaining hydroxyl groups and potential steric hindrance from the enzyme's active site.
This guide outlines a two-step chemoenzymatic approach that leverages the high regioselectivity of enzymatic synthesis for the first esterification, followed by a chemical acylation for the second. This method provides a practical and efficient route to obtaining L-ascorbyl 2,6-dipalmitate with a high degree of purity.
Synthesis Pathway Overview
The synthesis of L-ascorbyl 2,6-dipalmitate is achieved through a two-step process:
Step 1: Enzymatic Synthesis of L-Ascorbyl 6-Palmitate. This step involves the lipase-catalyzed esterification of L-ascorbic acid with palmitic acid. The use of an immobilized lipase, such as Novozym® 435 (Candida antarctica lipase B), in a suitable organic solvent ensures high regioselectivity for the C-6 hydroxyl group.
Step 2: Chemical Acylation of L-Ascorbyl 6-Palmitate. The purified L-ascorbyl 6-palmitate is then subjected to chemical acylation using a suitable acylating agent, such as palmitoyl chloride, in the presence of a base to facilitate the esterification of the C-2 hydroxyl group.
Experimental Protocols
Step 1: Enzymatic Synthesis of L-Ascorbyl 6-Palmitate
This protocol is based on optimized conditions reported for the lipase-catalyzed synthesis of ascorbyl palmitate.[1][2][3][4][5][6][7]
3.1.1. Materials
-
L-Ascorbic acid
-
Palmitic acid
-
Immobilized Lipase (Novozym® 435 is recommended for its high activity and stability)[1][3]
-
2-Methyl-2-butanol (tert-amyl alcohol) or Acetone (reaction solvent)[3]
-
Molecular sieves (3Å or 4Å), activated
-
Hexane
-
Ethyl acetate
-
Deionized water
3.1.2. Equipment
-
Orbital shaker incubator
-
Reaction vessel (e.g., screw-capped Erlenmeyer flask)
-
Rotary evaporator
-
Centrifuge
-
Filtration apparatus
-
High-Performance Liquid Chromatography (HPLC) system for analysis
3.1.3. Procedure
-
Substrate Preparation: In a reaction vessel, dissolve L-ascorbic acid and palmitic acid in 2-methyl-2-butanol. A typical molar ratio of ascorbic acid to palmitic acid is between 1:5 and 1:10 to drive the reaction towards product formation.[1][4]
-
Enzyme and Desiccant Addition: Add the immobilized lipase (e.g., Novozym® 435) to the reaction mixture. The enzyme loading is typically between 5-15% (w/w) of the substrates.[8] Add activated molecular sieves (around 10-20% w/v) to remove the water produced during the esterification, which shifts the equilibrium towards the product.[5]
-
Reaction Incubation: Seal the reaction vessel and place it in an orbital shaker incubator. Maintain the temperature between 50-60°C and agitation at 150-200 rpm. The reaction time can vary from 24 to 72 hours.[1][5]
-
Reaction Monitoring: Monitor the progress of the reaction by taking periodic samples and analyzing the concentration of L-ascorbyl 6-palmitate and the remaining L-ascorbic acid by HPLC.
-
Enzyme Recovery: Once the reaction has reached the desired conversion, stop the agitation and separate the immobilized enzyme from the reaction mixture by filtration or decantation. The enzyme can be washed with fresh solvent and reused for subsequent batches.
-
Solvent Removal: Remove the reaction solvent from the product mixture using a rotary evaporator.
-
Purification: The crude product, consisting of L-ascorbyl 6-palmitate, unreacted palmitic acid, and residual ascorbic acid, can be purified by a series of solvent extractions. A common procedure involves dissolving the crude product in a suitable solvent and then selectively precipitating or extracting the components. For example, unreacted palmitic acid can be removed by washing with hexane.[2] Further purification can be achieved by recrystallization from a suitable solvent system (e.g., acetone/hexane).[9]
3.1.4. Quantitative Data
The following table summarizes typical reaction conditions and reported yields for the enzymatic synthesis of L-ascorbyl 6-palmitate.
| Parameter | Value/Range | Reference(s) |
| Enzyme | Novozym® 435 (immobilized Candida antarctica lipase B) | [1][3] |
| Substrates | L-Ascorbic acid, Palmitic acid | [1][4] |
| Molar Ratio (Ascorbic Acid:Palmitic Acid) | 1:5 to 1:10 | [1][4] |
| Solvent | 2-Methyl-2-butanol, Acetone | [3] |
| Temperature | 50 - 60 °C | [1][5] |
| Enzyme Loading | 5 - 15% (w/w of substrates) | [8] |
| Agitation | 150 - 200 rpm | [5] |
| Reaction Time | 24 - 72 hours | [1][5] |
| Conversion/Yield | 60 - 97% | [1][8] |
Step 2: Chemical Acylation of L-Ascorbyl 6-Palmitate
This protocol describes a general method for the chemical acylation of the C-2 hydroxyl group.
3.2.1. Materials
-
L-Ascorbyl 6-palmitate (from Step 1)
-
Palmitoyl chloride
-
Pyridine (or another suitable base and solvent)
-
Dichloromethane (or another suitable inert solvent)
-
Hydrochloric acid (dilute solution for washing)
-
Sodium bicarbonate solution (saturated, for washing)
-
Brine (saturated sodium chloride solution, for washing)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
3.2.2. Equipment
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography equipment (for purification)
3.2.3. Procedure
-
Reactant Preparation: Dissolve the purified L-ascorbyl 6-palmitate in a mixture of an inert solvent like dichloromethane and a base such as pyridine. Cool the solution in an ice bath.
-
Acylating Agent Addition: Slowly add palmitoyl chloride (typically 1.1 to 1.5 molar equivalents) to the cooled solution via a dropping funnel with continuous stirring. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side reactions.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (e.g., 4-24 hours) until the reaction is complete. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding a dilute solution of hydrochloric acid to neutralize the excess pyridine.
-
Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude L-ascorbyl 2,6-dipalmitate.
-
The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure diester.
-
Experimental and Logical Flow Diagrams
Challenges and Considerations
-
Regioselectivity in Enzymatic Synthesis: While lipases generally exhibit high regioselectivity for the primary C-6 hydroxyl group of ascorbic acid, minor formation of other monoesters or diesters can occur under certain conditions. Optimization of reaction parameters is key to maximizing the yield of the desired 6-monoester.
-
Solvent Selection: The choice of solvent is critical as it must solubilize both the hydrophilic ascorbic acid and the lipophilic palmitic acid, while also maintaining the activity and stability of the lipase. 2-Methyl-2-butanol and acetone are commonly used and have shown good results.[3]
-
Water Activity: The presence of water can lead to hydrolysis of the ester product. The use of molecular sieves or performing the reaction in a solvent with low water miscibility is essential to drive the equilibrium towards synthesis.[5]
-
Purification: The purification of L-ascorbyl 2,6-dipalmitate from the chemical acylation step can be challenging due to the presence of unreacted starting material and potential side products. Column chromatography is often necessary to achieve high purity.
Conclusion
The chemoenzymatic synthesis of L-ascorbyl 2,6-dipalmitate offers a practical and efficient route to this valuable lipophilic antioxidant. By combining the high regioselectivity of enzymatic catalysis for the initial esterification with the broader reactivity of chemical acylation for the second, researchers can overcome the inherent difficulties of direct enzymatic di-acylation. The detailed protocols and quantitative data presented in this guide provide a solid foundation for the successful synthesis and purification of L-ascorbyl 2,6-dipalmitate, paving the way for its further investigation and application in drug delivery and other advanced formulations.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis with Immobilized Lipases and Downstream Processing of Ascorbyl Palmitate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic Synthesis of Ascorbyl Palmitate in a Rotating Bed Reactor | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. [Biological synthesis of L-ascorbyl palmitate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ascorbyl palmitate synthesis in an organic solvent system using a Celite-immobilized commercial lipase (Lipolase 100L) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Novel Eco-Friendly Process for the Synthesis and Purification of Ascorbyl-6-Oleates - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Solubility of 2,6-Di-O-palmitoyl-L-ascorbic acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 2,6-Di-O-palmitoyl-L-ascorbic acid (ASC-DP), a lipophilic derivative of L-ascorbic acid. A thorough review of available scientific literature reveals a notable absence of specific quantitative solubility data for ASC-DP in common organic solvents. This document addresses this data gap by presenting available qualitative information and providing a detailed experimental protocol for determining the solubility of lipophilic compounds. To offer a valuable point of reference, quantitative solubility data for the related mono-substituted compound, L-ascorbic acid 6-palmitate (Ascorbyl Palmitate), is included. Furthermore, this guide features a standardized workflow for solubility determination, visualized using the DOT language for clear and reproducible experimental planning.
Introduction
This compound (CAS 4218-81-9) is a di-esterified derivative of L-ascorbic acid (Vitamin C). The attachment of two palmitoyl chains significantly increases its lipophilicity compared to the parent molecule and its mono-substituted counterparts. This enhanced lipophilicity makes it a compound of interest for applications in drug delivery, cosmetics, and food science, where solubility in non-aqueous environments is crucial. Understanding its solubility profile in organic solvents is fundamental for formulation development, purification processes, and analytical method development.
Qualitative Solubility of this compound
Based on its chemical structure, this compound is expected to be soluble in a range of non-polar and polar aprotic organic solvents. The two long palmitoyl chains dominate the molecule's properties, making it highly lipophilic. It is anticipated to be soluble in solvents such as chlorinated hydrocarbons (e.g., dichloromethane, chloroform), ethers (e.g., diethyl ether, tetrahydrofuran), and to some extent in alcohols (e.g., ethanol, methanol) and polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Quantitative Solubility Data for L-Ascorbic Acid 6-Palmitate (for comparison)
To provide a practical reference for researchers, the following table summarizes the known quantitative solubility of the related mono-substituted compound, L-ascorbic acid 6-palmitate (Ascorbyl Palmitate). It is important to note that due to the presence of an additional palmitoyl chain, the solubility of this compound may differ significantly from the values presented below.
| Solvent | Temperature | Solubility | Reference |
| Ethanol | Not Specified | ~ 10 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ~ 30 mg/mL | [1] |
| Dimethylformamide (DMF) | Not Specified | ~ 30 mg/mL | [1] |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound in a given solvent.
4.1. Materials
-
This compound (solid)
-
Solvent of interest (e.g., ethanol, DMSO, etc.)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or a UV-Vis spectrophotometer.
4.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a scintillation vial. The excess solid should be clearly visible.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for at least 24 hours in a temperature-controlled environment to allow the excess solid to sediment.
-
Alternatively, centrifuge the vials at a high speed to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
Dilute the filtered solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or g/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
References
An In-depth Technical Guide to the Physical Characteristics of 2,6-Dipalmitoyl-L-Ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2,6-dipalmitoyl-L-ascorbic acid, a lipophilic derivative of Vitamin C. The information is curated for professionals in research and drug development who require detailed data on this compound's characteristics for formulation, analysis, and biological studies.
Core Physical and Chemical Properties
2,6-Dipalmitoyl-L-ascorbic acid, also known as L-ascorbyl 2,6-dipalmitate, is a diester of ascorbic acid and palmitic acid. This modification significantly increases the lipophilicity of the parent vitamin C molecule, enhancing its solubility in fats and lipids and improving its stability. This makes it a compound of interest for applications in cosmetics, pharmaceuticals, and food preservation.
| Property | Value | Source(s) |
| Molecular Formula | C₃₈H₆₈O₈ | [1] |
| Molecular Weight | 652.94 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 112-116 °C | [2] |
| Optical Rotation | +19.0 to +24.0 deg (c=0.8 in EtOH) | [2] |
Spectroscopic and Thermal Analysis Data
Spectroscopic and thermal analysis are crucial for the identification and characterization of 2,6-dipalmitoyl-L-ascorbic acid.
| Analysis Type | Expected Observations |
| ¹H-NMR | Signals corresponding to the protons of the ascorbic acid backbone and the long aliphatic chains of the two palmitoyl groups. |
| ¹³C-NMR | Resonances for the carbonyl carbons of the ester and lactone, the enediol carbons of the ascorbate ring, and the numerous methylene and methyl carbons of the palmitate chains. |
| FTIR | Characteristic absorption bands for O-H stretching, C-H stretching of alkanes, C=O stretching of the ester and lactone, and C=C stretching of the ascorbate ring. |
| DSC | An endothermic peak corresponding to the melting point of the crystalline solid. |
| TGA | Onset of thermal decomposition at elevated temperatures, indicating its thermal stability. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard techniques for the characterization of similar lipophilic compounds and may require optimization for specific laboratory conditions.
Synthesis of 2,6-Dipalmitoyl-L-Ascorbic Acid (Adapted from Enzymatic Synthesis of Ascorbyl Esters)
This protocol is an adapted enzymatic method, which offers high regioselectivity and milder reaction conditions compared to chemical synthesis. The synthesis of the dipalmitoyl ester is less common in literature than the mono-palmitoyl ester; therefore, this protocol is a proposed adaptation.
Materials:
-
L-Ascorbic acid
-
Palmitic acid
-
Immobilized lipase (e.g., Novozym 435)
-
2-Methyl-2-butanol (tert-amyl alcohol)
-
Molecular sieves (4 Å)
Procedure:
-
Dissolve L-ascorbic acid and a molar excess of palmitic acid (e.g., 1:4 molar ratio) in 2-methyl-2-butanol.
-
Add the immobilized lipase to the reaction mixture.
-
Add activated molecular sieves to remove water formed during the esterification, driving the reaction towards product formation.
-
Incubate the reaction mixture at a controlled temperature (e.g., 60°C) with constant agitation for an extended period (e.g., 48-72 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, filter to remove the immobilized enzyme and molecular sieves.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and thermal transitions of 2,6-dipalmitoyl-L-ascorbic acid.
Methodology:
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
Place an empty, sealed aluminum pan in the reference position of the DSC instrument.
-
Heat the sample at a constant rate, typically 10 °C/min, under an inert nitrogen atmosphere.
-
Record the heat flow as a function of temperature. The peak of the endothermic event corresponds to the melting point.[3]
Thermal Stability Assessment by Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and decomposition profile of the compound.
Methodology:
-
Place 5-10 mg of the sample into a tared TGA pan (e.g., platinum or alumina).
-
Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Continuously record the sample weight as a function of temperature. The resulting curve indicates the temperatures at which weight loss due to decomposition occurs.[3]
Quantitative Solubility Determination by HPLC-UV/VIS
Objective: To quantify the solubility of 2,6-dipalmitoyl-L-ascorbic acid in various solvents.
Methodology:
-
Prepare a saturated solution by adding an excess amount of the compound to a known volume of the solvent of interest in a sealed vial.
-
Agitate the vial at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached (shake-flask method).
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the HPLC-UV/VIS detector.
-
Quantify the concentration of the dissolved compound by comparing its peak area to a standard calibration curve generated with known concentrations of 2,6-dipalmitoyl-L-ascorbic acid.
Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy:
-
Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Record the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Assign the peaks based on chemical shifts, coupling constants, and integration values, correlating them to the molecular structure.
FTIR Spectroscopy:
-
Prepare a sample by either creating a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Record the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Biological Activity and Signaling Pathways
While specific data for 2,6-dipalmitoyl-L-ascorbic acid is limited, studies on the closely related 6-O-palmitoyl-L-ascorbic acid provide insights into its potential biological effects. This mono-ester has been shown to induce apoptosis in tumor cells, a process that involves the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.
JNK-Mediated Apoptosis Signaling Pathway
The following diagram illustrates the proposed signaling pathway for the induction of apoptosis by lipophilic ascorbic acid derivatives, based on studies of 6-O-palmitoyl-L-ascorbic acid.
Caspase-3 Activation Assay
Objective: To determine if 2,6-dipalmitoyl-L-ascorbic acid induces the activation of caspase-3, a key executioner caspase in apoptosis.
Methodology:
-
Culture a suitable cell line (e.g., a cancer cell line) in 96-well plates.
-
Treat the cells with various concentrations of 2,6-dipalmitoyl-L-ascorbic acid for a specified time period (e.g., 24 hours). Include untreated and positive controls.
-
Lyse the cells using a lysis buffer provided in a commercial caspase-3 colorimetric or fluorometric assay kit.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to the cell lysates.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence using a microplate reader. An increase in signal compared to the untreated control indicates caspase-3 activation.
Experimental and Logical Workflows
Workflow for Synthesis and Characterization
The following diagram outlines a logical workflow for the synthesis, purification, and characterization of 2,6-dipalmitoyl-L-ascorbic acid.
This guide provides a foundational understanding of the physical characteristics and analytical methodologies for 2,6-dipalmitoyl-L-ascorbic acid. Researchers are encouraged to adapt and optimize these protocols for their specific applications.
References
An In-depth Technical Guide on the Core Mechanism of Action of 2,6-Di-O-palmitoyl-L-ascorbic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Di-O-palmitoyl-L-ascorbic acid is a lipophilic, stable diester derivative of L-ascorbic acid (Vitamin C). Its enhanced stability and ability to penetrate biological membranes make it a compound of significant interest in cosmetic, pharmaceutical, and food preservation applications.[1] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, drawing upon available research on this specific molecule and its closely related, more extensively studied analogue, 6-O-palmitoyl-L-ascorbic acid (ascorbyl palmitate). The primary mechanism revolves around its function as a pro-drug of ascorbic acid, delivering the active antioxidant to cellular compartments, thereby protecting against oxidative stress, stimulating collagen synthesis, and modulating specific signaling pathways. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual diagrams of the proposed molecular pathways.
Introduction and Physicochemical Properties
This compound, also known as L-Ascorbyl 2,6-dipalmitate, is synthesized by esterifying ascorbic acid with two molecules of palmitic acid, a 16-carbon saturated fatty acid.[2] This structural modification significantly increases its lipophilicity compared to the hydrophilic L-ascorbic acid, leading to improved stability and enhanced penetration through the lipid-rich barriers of the skin and cell membranes.[1][3] This characteristic is fundamental to its mechanism of action, allowing for the effective delivery of ascorbic acid to target tissues.[3][4]
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₃₈H₆₈O₈ | [2][5] |
| Molecular Weight | 652.94 g/mol | [2][6] |
| CAS Number | 4218-81-9 | [2][6] |
| Appearance | White to light yellow powder/crystal | [7] |
| Melting Point | 112.0 to 116.0 °C | [2] |
| Purity | >97.0% | [7] |
| Synonyms | L-Ascorbyl 2,6-dipalmitate, Ascorbyl dipalmitate | [2][8] |
Core Mechanism of Action
The primary mechanism of action of this compound is its role as a stable, transportable pro-drug of L-ascorbic acid. Once delivered to the target tissue, it is hypothesized to be hydrolyzed by cellular esterases, releasing active ascorbic acid and palmitic acid.
Pro-drug and Antioxidant Activity
The lipophilic nature of this compound allows it to readily cross biological membranes, a significant advantage over hydrophilic ascorbic acid.[3][4] Upon cellular uptake, intracellular enzymes (esterases) are expected to cleave the palmitoyl ester bonds, releasing ascorbic acid. This liberated ascorbic acid then exerts its well-known antioxidant effects by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[1] This mechanism is crucial in cosmetic applications for protecting the skin from oxidative stress and in pharmaceutical contexts for delivering antioxidants to specific tissues.[1]
Figure 1: Pro-drug mechanism of this compound.
Stimulation of Collagen Synthesis
A key function of ascorbic acid is its role as a cofactor for prolyl and lysyl hydroxylases, enzymes essential for the stabilization of collagen triple-helix structure. By delivering ascorbic acid into the dermis, this compound has been shown to stimulate collagen synthesis, making it a valuable component in anti-aging cosmetic formulations.[1]
Modulation of Cellular Signaling Pathways
Research on the closely related ascorbyl-6-palmitate provides insights into potential signaling pathways that may also be modulated by the 2,6-di-palmitoyl derivative.
2.3.1. Induction of Apoptosis via JNK Pathway Activation
Studies on 6-O-palmitoyl-L-ascorbic acid (PAA) have demonstrated cytotoxic and pro-apoptotic effects in tumor cells at concentrations exceeding 100 µM.[9] This effect is linked to the inhibition of magnesium-dependent protein phosphatase activity (likely PP2C) and a subsequent increase in the phosphorylation and activation of c-Jun N-terminal kinase (JNK), a key regulator of stress-induced apoptosis.[9] The activation of JNK leads to a cascade involving caspase-3 activation and DNA fragmentation.[9]
Figure 2: Proposed apoptotic pathway for Ascorbyl Palmitate.
2.3.2. Dual Antioxidant and Pro-oxidant Effects in Keratinocytes
While generally acting as an antioxidant, ascorbyl-6-palmitate has shown paradoxical effects under certain conditions. In keratinocytes exposed to UVB radiation, it reduced overall ROS levels and inhibited the activation of EGFR, ERK1/2, and p38 kinase.[10] However, it also strongly promoted UVB-induced lipid peroxidation and the activation of the JNK pathway, leading to cytotoxicity.[10] This suggests that the palmitate moiety may contribute to the formation of toxic oxidized lipid metabolites, highlighting a context-dependent mechanism of action.[10]
Applications in Drug Delivery
The amphiphilic nature of ascorbyl palmitate derivatives, possessing both a hydrophilic ascorbic acid head and lipophilic fatty acid tails, makes them ideal candidates for constructing drug delivery nanocarriers, such as liposomes.[11] These specialized vesicles, sometimes termed 'Aspasomes', can encapsulate other therapeutic agents, enhancing their stability, improving tumor targeting via the Enhanced Permeability and Retention (EPR) effect, and potentially reducing systemic toxicity.[11] The ascorbyl palmitate itself can contribute synergistic anti-cancer effects.[11]
Figure 3: Workflow for Ascorbyl Palmitate in drug delivery.
Experimental Protocols and Quantitative Data
Detailed experimental data specifically for this compound is limited in publicly accessible literature. The following sections describe methodologies and data for the closely related ascorbyl-6-palmitate, which serve as a valuable reference.
Cytotoxicity and Apoptosis Induction in GH3 Tumor Cells
-
Objective: To determine the cytotoxic effects of 6-O-palmitoyl-L-ascorbic acid (PAA) on rat GH3 tumor cells.[9]
-
Methodology:
-
Cell Culture: GH3 cells were cultured in a suitable medium.
-
Treatment: Cells were treated with varying concentrations of PAA (up to 250 µM) for specified time periods (4, 6, 12 hours).
-
Viability Assay: Cell viability was assessed to determine the LC50.
-
Apoptosis Detection:
-
Caspase-3 Activation: Measured biochemically at 4 hours post-treatment.
-
DNA Fragmentation: Analyzed via gel electrophoresis (DNA laddering) at 6 and 12 hours.
-
-
-
Quantitative Data:
| Parameter | Concentration | Result | Source |
| LC50 in GH3 cells | 125 - 150 µM | 50% cell death | [9] |
| Caspase-3 Activation | 250 µM | Prominent activation after 4 hours | [9] |
| DNA Fragmentation | >125 µM | Pronounced fragmentation after 6 hours | [9] |
Inhibition of Snake Venom Enzymes
-
Objective: To evaluate the inhibitory effect of 6-O-palmitoyl-L-ascorbic acid (ASC16) on key enzymes in Bothrops alternatus venom.[12]
-
Methodology:
-
Enzyme Sources: Whole venom from B. alternatus.
-
Inhibition Assays: In vitro assays were conducted using specific substrates for each enzyme class in the presence and absence of ASC16.
-
Metalloproteinases (SVMP)
-
Serine proteinases (SVSP)
-
Phospholipases A₂ (PLA₂)
-
-
Hemorrhage Inhibition: An in vivo murine model was used to test the inhibition of venom-induced hemorrhage.
-
-
Quantitative Data:
| Enzyme/Activity | Inhibitor | % Inhibition | Source |
| SVMP | ASC16 | 49.31% ± 0.62 | [12] |
| SVSP | ASC16 | 63.11% ± 3.86 | [12] |
| PLA₂ | ASC16 | 36.52% ± 0.09 | [12] |
| Hemorrhage | ASC16 | 66.32% | [12] |
Conclusion
This compound serves as a highly stable, lipophilic pro-drug of Vitamin C. Its core mechanism of action is centered on its ability to penetrate biological membranes and subsequently release active ascorbic acid, which provides potent antioxidant protection and stimulates collagen synthesis. While detailed mechanistic studies on the di-palmitoyl form are not abundant, research on the mono-palmitoyl analogue suggests a broader role in modulating cellular signaling, including the induction of apoptosis in cancer cells via JNK pathway activation and potential context-dependent pro-oxidant effects. Its amphiphilic properties also position it as a promising component for advanced drug delivery systems. Further research is warranted to fully elucidate the specific enzymatic hydrolysis kinetics and unique signaling pathway interactions of the 2,6-di-palmitoyl derivative compared to its mono-substituted counterpart.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Cas 4218-81-9,L-ASCORBYL 2,6-DIPALMITATE | lookchem [lookchem.com]
- 3. Ascorbyl palmitate as a carrier of ascorbate into neural tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C38H68O8 | CID 54686917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Apoptosis by 6-O-palmitoyl-L-ascorbic acid coincides with JNK-phosphorylation and inhibition of Mg2+-dependent phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vitamin C derivative ascorbyl palmitate promotes ultraviolet-B-induced lipid peroxidation and cytotoxicity in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibitory effects of 6-O-palmitoyl-L-ascorbic acid (ASC16) on the enzymatic activity of Bothrops alternatus venom - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of 2,6-Dipalmitoyl-L-Ascorbic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dipalmitoyl-L-ascorbic acid is a lipophilic, stable diester of L-ascorbic acid. This modification enhances its stability and skin permeability, making it a compound of interest for cosmetic and pharmaceutical applications. Its biological activities are primarily attributed to its antioxidant properties and its role in collagen synthesis, which are conferred by the parent molecule, ascorbic acid, upon enzymatic hydrolysis in tissues. This technical guide provides a comprehensive overview of the known biological activities of 2,6-dipalmitoyl-L-ascorbic acid, including available quantitative data, detailed experimental protocols for its study, and insights into its potential mechanisms of action through relevant signaling pathways. While specific quantitative data for this particular derivative is limited in publicly available literature, this guide extrapolates from the known functions of ascorbic acid and related esters to provide a foundational understanding for future research and development.
Physicochemical Properties
2,6-Dipalmitoyl-L-ascorbic acid is a white to light yellow crystalline powder. The addition of two palmitoyl chains to the ascorbic acid molecule significantly increases its lipophilicity, which in turn influences its solubility and membrane permeability.
| Property | Value | Reference |
| Molecular Formula | C₃₈H₆₈O₈ | Chem-Impex |
| Molecular Weight | 652.95 g/mol | Chem-Impex |
| Appearance | White to Light yellow powder to crystal | Chem-Impex |
| Solubility | Soluble in oils and organic solvents; poorly soluble in water | Inferred from lipophilic nature |
| Stability | More stable to oxidation than L-ascorbic acid | [1] |
Biological Activities
The biological effects of 2,6-dipalmitoyl-L-ascorbic acid are largely dependent on its conversion to L-ascorbic acid within the body. Its enhanced stability and ability to penetrate the skin barrier allow for effective delivery of the active vitamin C molecule.[1]
Antioxidant Activity
| Assay | Test Substance | IC50 Value | Reference |
| DPPH Radical Scavenging | L-Ascorbic Acid | ~5 µg/mL | General literature values |
| ABTS Radical Scavenging | L-Ascorbic Acid | ~2-10 µg/mL | General literature values |
| 2,6-Dipalmitoyl-L-ascorbic Acid | Data Not Available | Data Not Available |
Stimulation of Collagen Synthesis
L-ascorbic acid is a critical cofactor for prolyl and lysyl hydroxylases, enzymes essential for the post-translational modification and stabilization of collagen.[2][3] By delivering ascorbic acid to the dermis, 2,6-dipalmitoyl-L-ascorbic acid is purported to stimulate collagen synthesis, which can improve skin elasticity and reduce the appearance of wrinkles.[1]
| Cell Line | Treatment | Effect on Collagen Synthesis | Reference |
| Human Skin Fibroblasts | L-Ascorbic Acid | Increased procollagen I and III gene transcription | [2][4] |
| Human Skin Fibroblasts | 2,6-Dipalmitoyl-L-ascorbic Acid | Stimulates collagen synthesis (qualitative) | [1] |
Anti-Inflammatory Activity
Ascorbic acid has been shown to modulate inflammatory responses, in part by inhibiting the NF-κB signaling pathway.[5][6] While direct evidence for the anti-inflammatory effects of 2,6-dipalmitoyl-L-ascorbic acid is scarce, it is hypothesized to exert similar effects following its conversion to ascorbic acid.
| Mediator/Pathway | Test Substance | Effect | Reference |
| NF-κB Activation (in endothelial cells) | L-Ascorbic Acid | Inhibition | [5][6] |
| Pro-inflammatory Cytokines (e.g., IL-6, IL-8) | L-Ascorbic Acid | Reduction | [7][8] |
| 2,6-Dipalmitoyl-L-ascorbic Acid | Data Not Available | Data Not Available |
Cytotoxicity
A comparative study on the cytotoxicity of various ascorbic acid derivatives on the malignant leukemia P388 cell line found that 2,6-dipalmitoyl-L-ascorbic acid was non-toxic and did not inhibit cell growth at concentrations up to 1000 µg/ml. This is in contrast to 6-substituted derivatives like ascorbyl-6-palmitate, which were found to be very toxic.[9]
| Cell Line | Test Substance | IC50 Value | Reference |
| P388 (malignant leukemia) | 2,6-Dipalmitoyl-L-ascorbic Acid | > 1000 µg/mL (non-toxic) | [9] |
| P388 (malignant leukemia) | Ascorbyl-6-palmitate | Toxic at all levels tested (1-1000 µg/mL) | [9] |
| Rat GH3 tumor cells | 6-O-palmitoyl-L-ascorbic acid | 125-150 µM | [10] |
Experimental Protocols
Detailed experimental protocols for 2,6-dipalmitoyl-L-ascorbic acid are not widely published. The following are generalized protocols that can be adapted for its study.
Synthesis of 2,6-Dipalmitoyl-L-Ascorbic Acid (General Enzymatic Method)
A common method for the synthesis of ascorbyl esters is through enzymatic catalysis, which offers high regioselectivity under mild conditions.[11][12][13][14]
Antioxidant Activity Assessment (DPPH Assay)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.[15][16][17]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Signaling Pathways
The biological effects of 2,6-dipalmitoyl-L-ascorbic acid are presumed to be mediated by ascorbic acid released after hydrolysis. Therefore, the relevant signaling pathways are those known to be modulated by ascorbic acid.
Stimulation of Collagen Synthesis
Ascorbic acid stimulates collagen synthesis at both the transcriptional and post-translational levels. It acts as a cofactor for hydroxylating enzymes and also increases the transcription of procollagen genes.[2][18][19]
Anti-Inflammatory Action via NF-κB Inhibition
Ascorbic acid can inhibit the activation of the transcription factor NF-κB, which plays a central role in inflammation by regulating the expression of pro-inflammatory genes.[5][20][21]
Conclusion
2,6-Dipalmitoyl-L-ascorbic acid is a promising derivative of vitamin C with enhanced stability and lipophilicity, suggesting its potential for improved topical delivery. While its biological activities are thought to mirror those of ascorbic acid, there is a notable lack of specific quantitative data in the scientific literature to definitively characterize its potency in antioxidant, anti-inflammatory, and collagen-stimulating activities. The available data does suggest a favorable safety profile with low cytotoxicity. Further research is warranted to fully elucidate the biological efficacy and mechanisms of action of 2,6-dipalmitoyl-L-ascorbic acid to support its development in dermatological and pharmaceutical applications. The experimental protocols and hypothesized signaling pathways presented in this guide provide a framework for such future investigations.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. Regulation of collagen biosynthesis by ascorbic acid: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ascorbic acid enhances the expression of type 1 and type 4 collagen and SVCT2 in cultured human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vitamin C inhibits NF-kappa B activation by TNF via the activation of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vitamin C suppresses TNF alpha-induced NF kappa B activation by inhibiting I kappa B alpha phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Role of Ascorbic Acid in Anti-Inflammatory Pathway and ROS Generation in HEMA Treated Dental Pulp Stem Cells | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Apoptosis by 6-O-palmitoyl-L-ascorbic acid coincides with JNK-phosphorylation and inhibition of Mg2+-dependent phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. [Biological synthesis of L-ascorbyl palmitate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Stimulation of collagen gene expression by ascorbic acid in cultured human fibroblasts. A role for lipid peroxidation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ascorbic acid stimulation of collagen biosynthesis independent of hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Prooxidative inhibition against NF-κB-mediated inflammation by pharmacological vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The NF-κB Transcriptional Network Is a High-Dose Vitamin C-Targetable Vulnerability in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 2,6-Di-O-palmitoyl-L-ascorbic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Di-O-palmitoyl-L-ascorbic acid is a lipophilic derivative of L-ascorbic acid (Vitamin C). By esterifying L-ascorbic acid with two palmitoyl chains, its stability and fat solubility are significantly increased, enhancing its potential for use in cosmetic, pharmaceutical, and food industries.[1] This modification allows for improved skin penetration and bioavailability compared to its hydrophilic counterpart.[1] This technical guide provides a detailed overview of this compound, including its synonyms, chemical properties, synthesis, biological activities, and relevant experimental protocols.
Synonyms and Chemical Properties
This compound is known by several synonyms, reflecting its chemical structure.
Synonyms:
-
L-Ascorbyl 2,6-dipalmitate[2]
-
Ascorbyldipalmitate
-
2-O,6-O-Dipalmitoyl-L-ascorbic acid
-
L-Ascorbic acid 2,6-bis(palmitate)
-
L-Ascorbic acid 2,6-dihexadecanoate
Chemical Properties:
| Property | Value | Source |
| CAS Number | 4218-81-9 | [2] |
| Molecular Formula | C₃₈H₆₈O₈ | [2] |
| Molecular Weight | 652.95 g/mol | [2] |
| Appearance | White to light yellow powder/crystal | [2] |
| Purity | >97.0% (T) | [2] |
Biological Activities and Mechanisms
The primary biological activities of this compound stem from its antioxidant properties and its role in collagen synthesis.
Antioxidant Activity
As a derivative of ascorbic acid, this compound functions as a potent antioxidant. Its lipophilic nature allows it to be incorporated into cell membranes, protecting against lipid peroxidation.[3] The antioxidant mechanism involves scavenging free radicals and reducing reactive oxygen species (ROS), thereby mitigating oxidative stress.
Logical Diagram of Antioxidant Action:
References
- 1. researchgate.net [researchgate.net]
- 2. Study of the influence of ascorbyl palmitate and amiodarone in the stability of unilamellar liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of ascorbic acid on proliferation and collagen synthesis in relation to the donor age of human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2,6-Di-O-palmitoyl-L-ascorbic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Di-O-palmitoyl-L-ascorbic acid, also known as L-Ascorbyl 2,6-dipalmitate, is a lipophilic derivative of ascorbic acid (Vitamin C). This modification enhances the stability and skin permeability of Vitamin C, making it a compound of significant interest in cosmetics, pharmaceuticals, and food preservation.[1] Its antioxidant properties, coupled with its ability to stimulate collagen synthesis, position it as a valuable ingredient in anti-aging and dermatological formulations. Furthermore, its amphiphilic nature makes it a candidate for use in drug delivery systems. This document provides an overview of its synthesis and key experimental protocols to evaluate its efficacy.
Synthesis of this compound
General Approach for Synthesis (Adaptable for this compound):
-
Enzymatic Synthesis: This method often employs lipases (such as Candida antarctica lipase B, Novozym 435) to catalyze the esterification of L-ascorbic acid with palmitic acid or a palmitic acid derivative (e.g., palmitic anhydride or vinyl palmitate) in an organic solvent.[2][3][4][5] To promote the formation of the di-ester, a higher molar ratio of the acyl donor (palmitic acid derivative) to L-ascorbic acid would be required compared to the synthesis of the mono-ester. The reaction conditions, such as temperature, solvent, and enzyme concentration, would need to be optimized for the specific synthesis of the 2,6-dipalmitoyl ester.
-
Chemical Synthesis: Chemical synthesis typically involves the reaction of L-ascorbic acid with palmitoyl chloride in the presence of a catalyst, such as concentrated sulfuric acid.[6][7] Similar to the enzymatic approach, adjusting the stoichiometry of the reactants to favor reaction at both the 2- and 6-hydroxyl groups of ascorbic acid would be necessary. Purification of the final product would likely involve recrystallization.
Experimental Protocols
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This protocol determines the free radical scavenging activity of this compound.
Workflow for DPPH Radical Scavenging Assay:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis with Immobilized Lipases and Downstream Processing of Ascorbyl Palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. CN102304109A - Method for synthesizing L-ascorbyl palmitate - Google Patents [patents.google.com]
- 7. CN1394856A - Process and formula for synthesizing L-ascorbyl palmitate - Google Patents [patents.google.com]
Application Notes and Protocols for 2,6-Di-O-palmitoyl-L-ascorbic acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Di-O-palmitoyl-L-ascorbic acid is a stable, lipophilic derivative of ascorbic acid (Vitamin C).[1] Its enhanced stability and ability to penetrate cell membranes make it a compound of interest for various applications in cosmetics, food preservation, and pharmaceuticals.[1][2] In cell culture, it is investigated for its potential as an antioxidant, a modulator of cellular processes, and a drug delivery vehicle. These application notes provide an overview of its use in cell culture, including experimental protocols and a summary of available data. It is important to note that research specifically on the 2,6-dipalmitoyl form is limited, and much of the detailed mechanistic data comes from studies on the related compound, 6-O-palmitoyl-L-ascorbic acid (ascorbyl palmitate).
I. Physicochemical Properties and Handling
| Property | Value | Reference |
| Synonyms | L-Ascorbyl 2,6-dipalmitate | [3][4] |
| Molecular Formula | C₃₈H₆₈O₈ | [5] |
| Molecular Weight | 652.95 g/mol | [5] |
| Appearance | White to light yellow powder/crystal | [4][5] |
| Solubility | Insoluble in water; Soluble in DMSO and Ethanol | [6][7] |
| Storage | Store at -20°C as a powder. Stock solutions in DMSO can be stored at -80°C for up to a year. | [6] |
Stock Solution Preparation:
Due to its lipophilic nature, this compound should be dissolved in an organic solvent such as DMSO or ethanol to prepare a concentrated stock solution. For a 10 mM stock solution in DMSO, dissolve 6.53 mg of the compound in 1 mL of fresh, anhydrous DMSO. Vortex thoroughly to ensure complete dissolution. Store aliquots at -80°C to avoid repeated freeze-thaw cycles.[6]
II. Applications in Cell Culture
Cytotoxicity and Anti-cancer Research
While high doses of ascorbic acid can exhibit pro-oxidant and anti-cancer effects by generating hydrogen peroxide, the effects of its lipophilic derivatives can vary.[8][9]
A study investigating the cytotoxicity of various ascorbic acid derivatives on the P388 malignant leukemia cell line found that this compound was non-toxic and did not inhibit cell growth at concentrations up to 1000 µg/mL after 72 hours of incubation.[10] This contrasts with 6-O-palmitoyl-L-ascorbic acid, which was found to be highly toxic at all tested concentrations in the same study.[10]
The lack of cytotoxicity of the 2,6-dipalmitoyl form in this specific cell line suggests it may be a stable carrier for other therapeutic agents or that its biological activity is highly cell-type dependent.
Antioxidant and Cellular Protection Studies
As a stable form of Vitamin C, this compound is expected to possess antioxidant properties.[1] It can be used in cell culture to protect cells from oxidative stress induced by various agents (e.g., H₂O₂, UV radiation). However, it is noteworthy that under certain conditions, such as exposure to UVB radiation, ascorbyl palmitate (the 6-O-palmitoyl form) has been shown to promote lipid peroxidation and cytotoxicity in keratinocytes.[11]
III. Experimental Protocols
Protocol 1: Assessment of Cytotoxicity by MTT Assay
This protocol is adapted from general cytotoxicity testing procedures and the brief methodology described for P388 cells.[10]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Target cell line (e.g., P388, HeLa, MCF-7)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete medium. The final concentrations may range from 1 µg/mL to 1000 µg/mL.[10] Also, prepare a vehicle control (medium with the highest concentration of DMSO used).
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.[10]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Analysis of Apoptosis by DAPI Staining
This protocol is based on the methods used to study apoptosis induced by ascorbyl palmitate in HUVECs.[12]
Materials:
-
This compound stock solution
-
Target cell line
-
6-well plates or chamber slides
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI (4',6-diamidino-2-phenylindole) staining solution
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or chamber slides and allow them to attach. Treat the cells with the desired concentration of this compound and a vehicle control for 24-48 hours.
-
Fixation: Wash the cells twice with PBS. Fix the cells with 4% PFA for 30 minutes at room temperature.[12]
-
Washing: Wash the cells three times with PBS.
-
Staining: Add DAPI staining solution to the cells and incubate for 15 minutes in the dark.
-
Imaging: Wash the cells with PBS and mount with an anti-fade mounting medium. Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.
IV. Signaling Pathways (Hypothesized and from Related Compounds)
Specific signaling pathways for this compound have not been elucidated. However, studies on 6-O-palmitoyl-L-ascorbic acid have shown that its cytotoxic and pro-apoptotic effects in rat GH3 tumor cells are associated with the activation of JNK (c-Jun N-terminal kinase) and the inhibition of Mg²⁺-dependent protein phosphatase (PP2C).[13]
V. Quantitative Data Summary
The available quantitative data for this compound is limited. The primary finding is summarized in the table below. For comparison, data for the more extensively studied 6-O-palmitoyl-L-ascorbic acid is also included, highlighting the different biological activities of these related compounds.
| Compound | Cell Line | Assay | Concentration | Result | Reference |
| This compound | P388 (murine leukemia) | Cytotoxicity | 1 - 1000 µg/mL (72h) | Non-toxic, no inhibition of cell growth | [10] |
| 6-O-palmitoyl-L-ascorbic acid | P388 (murine leukemia) | Cytotoxicity | 1 - 1000 µg/mL (72h) | Very toxic at all concentrations | [10] |
| 6-O-palmitoyl-L-ascorbic acid | GH3 (rat pituitary tumor) | Cytotoxicity | > 100 µM | Cytotoxic effects observed | [13] |
| 6-O-palmitoyl-L-ascorbic acid | GH3 (rat pituitary tumor) | Apoptosis Induction | > 125 µM | Apoptosis induced | [13] |
| 6-O-palmitoyl-L-ascorbic acid | GH3 (rat pituitary tumor) | Caspase-3 Activation | 250 µM (4h) | Prominent activation | [13] |
VI. Conclusion and Future Directions
This compound is a stable, lipophilic derivative of Vitamin C with potential applications in cell biology. Current data suggests it is significantly less cytotoxic than its mono-palmitoylated counterpart, at least in the P388 leukemia cell line.[10] This lack of toxicity could be advantageous for applications where a stable, cell-permeable antioxidant is required without inducing cell death.
Further research is needed to:
-
Elucidate its effects on a wider range of cell lines, including normal and cancerous cells.
-
Investigate its antioxidant capacity in various cellular models of oxidative stress.
-
Explore its potential as a drug delivery vehicle for other therapeutic agents.
-
Determine the specific signaling pathways it may modulate.
Researchers using this compound should perform initial dose-response studies to determine its effects in their specific cell model, given the limited data available.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Progress in the design of ascorbic acid derivative-mediated drug delivery - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03825A [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound 4218-81-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. selleckchem.com [selleckchem.com]
- 7. ASCORBYL PALMITATE - Ataman Kimya [atamanchemicals.com]
- 8. Understanding the Therapeutic Potential of Ascorbic Acid in the Battle to Overcome Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Diverse antitumor effects of ascorbic acid on cancer cells and the tumor microenvironment [frontiersin.org]
- 10. Cytotoxic effect of substitution at 2-, 6-, and 2,6-positions in ascorbic acid on malignant cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vitamin C derivative ascorbyl palmitate promotes ultraviolet-B-induced lipid peroxidation and cytotoxicity in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity and Genotoxicity Assessment of Ascorbyl Palmitate (AP) Food Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptosis by 6-O-palmitoyl-L-ascorbic acid coincides with JNK-phosphorylation and inhibition of Mg2+-dependent phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Preparation and Characterization of Liposomes with 2,6-Dipalmitoyl-L-Ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are versatile, spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds, making them ideal drug delivery vehicles. Ascorbic acid (Vitamin C) is a potent antioxidant widely used in dermatology and cosmetics for its role in collagen synthesis and photoprotection.[1] However, its inherent instability and hydrophilicity pose formulation challenges, leading to low encapsulation efficiency and poor skin penetration.[1][2]
To overcome these limitations, lipophilic derivatives such as 2,6-dipalmitoyl-L-ascorbic acid are employed. This derivative enhances the molecule's stability and allows it to be securely anchored within the lipid bilayer of the liposome, rather than being confined to the aqueous core. This application note provides a detailed protocol for the preparation and characterization of liposomes incorporating 2,6-dipalmitoyl-L-ascorbic acid using the widely adopted thin-film hydration method followed by extrusion.
Experimental Protocols
Protocol 1: Liposome Preparation via Thin-Film Hydration & Extrusion
This protocol is one of the most common and straightforward methods for producing multilamellar vesicles (MLVs), which are then downsized to form small unilamellar vesicles (SUVs) with a homogenous size distribution.[3][4]
Materials:
-
Phosphatidylcholine (PC) (e.g., from soy or egg)
-
Cholesterol (Chol)
-
2,6-Dipalmitoyl-L-Ascorbic Acid
-
Chloroform and Methanol (HPLC grade)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (or other suitable aqueous buffer)
-
Nitrogen gas
Equipment:
-
Round-bottom flask (50 mL)
-
Rotary evaporator
-
Water bath
-
Probe sonicator or bath sonicator
-
Liposome extruder (e.g., Avanti Mini-Extruder)
-
Polycarbonate membranes (e.g., 100 nm or 200 nm pore size)
-
Glass syringes
Procedure:
-
Lipid Dissolution:
-
Accurately weigh and dissolve phosphatidylcholine, cholesterol, and the lipophilic active, 2,6-dipalmitoyl-L-ascorbic acid, in a chloroform/methanol mixture (e.g., 2:1 v/v) within a round-bottom flask. A common molar ratio for PC:Chol is 2:1 or 3:2.
-
-
Thin-Film Formation:
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the lipid phase transition temperature (Tm), typically between 35-45°C.[5]
-
Rotate the flask and gradually reduce the pressure (e.g., to 200-300 mbar) to evaporate the organic solvent.[5] This process leaves a thin, uniform lipid film on the inner wall of the flask.
-
-
Film Drying:
-
To ensure complete removal of residual organic solvent, dry the lipid film under a high vacuum for at least 2 hours or overnight.[5] Alternatively, the film can be purged with a gentle stream of nitrogen gas.
-
-
Hydration:
-
Hydrate the dry lipid film by adding the desired volume of aqueous buffer (e.g., PBS, pH 7.4). The buffer should be pre-heated to a temperature above the Tm of the lipids.[5]
-
Agitate the flask by hand or on a vortex mixer. This process causes the lipid film to swell and form multilamellar vesicles (MLVs). The resulting suspension will appear milky.
-
-
Size Reduction (Homogenization):
-
To achieve a uniform particle size distribution, the MLV suspension must be downsized.
-
Extrusion (Recommended): Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 200 nm).[1] Transfer the liposome suspension to a syringe and pass it through the extruder 10-20 times. This method produces unilamellar vesicles with a defined size.[3][4]
-
Sonication (Alternative): Use a probe sonicator or a bath sonicator to disrupt the MLVs. Sonication should be performed in short bursts on ice to prevent lipid degradation from overheating.
-
-
Storage:
-
Store the final liposome suspension in airtight vials at 4°C. For long-term storage, the liposomes can be frozen at -80°C after adding a cryoprotectant.[5]
-
Protocol 2: Liposome Characterization
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS).
-
Procedure: Dilute a small aliquot of the liposome suspension with the hydration buffer to an appropriate concentration. Analyze the sample using a Zetasizer or similar instrument to determine the average particle diameter, the width of the size distribution (PDI), and the surface charge (zeta potential).[6][7] A PDI value below 0.3 is generally considered indicative of a homogenous population.[7] Zeta potential values more negative than -30 mV or more positive than +30 mV suggest good colloidal stability.[6]
2. Encapsulation Efficiency (EE%) and Drug Loading (DL%):
-
Method: High-Performance Liquid Chromatography (HPLC) combined with a separation technique.
-
Procedure:
-
Separate Free Drug: Separate the unencapsulated 2,6-dipalmitoyl-L-ascorbic acid from the liposomes. This can be achieved by methods such as:
-
Ultracentrifugation: Centrifuge the sample at high speed. The liposomes will form a pellet, leaving the free drug in the supernatant.
-
Dialysis: Place the liposome suspension in a dialysis bag against a large volume of buffer to allow the free drug to diffuse out.
-
-
Quantify Free Drug: Measure the concentration of the drug in the supernatant or dialysate using a validated HPLC method.
-
Quantify Total Drug: Disrupt a known volume of the original (unseparated) liposome suspension by adding a solvent like methanol or Triton X-100 to release the encapsulated drug.[8] Measure the total drug concentration using HPLC.
-
Calculate EE% and DL%:
-
Encapsulated Drug = Total Drug - Free Drug
-
EE (%) = (Encapsulated Drug / Total Drug) × 100
-
DL (%) = (Weight of Encapsulated Drug / Weight of Lipids) × 100
-
-
Data Presentation: Representative Liposome Characteristics
The following table summarizes typical physicochemical properties of liposomes containing ascorbic acid derivatives, as reported in the literature. These values can serve as a benchmark for formulations prepared using the protocols described above.
| Parameter | Representative Value | Reference |
| Mean Particle Diameter | 161 nm - 374 nm | [9][10][11] |
| Polydispersity Index (PDI) | 0.215 - 0.231 | [10][11] |
| Zeta Potential | -7.3 mV to -31.7 mV | [10][11] |
| Encapsulation Efficiency (EE%) | 37% - 79% (Ascorbyl Palmitate) | [10] |
| Stability | Stable for 30-60 days at 4°C | [2][10] |
Note: Encapsulation efficiency is highly dependent on the lipophilicity of the drug. For the highly lipophilic 2,6-dipalmitoyl-L-ascorbic acid, a high EE% is expected as it will preferentially integrate into the lipid bilayer.
Visualizations and Workflows
Workflow for Liposome Preparation
References
- 1. Ascorbic acid encapsulated into negatively charged liposomes exhibits increased skin permeation, retention and enhances collagen synthesis by fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. preprints.org [preprints.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Preparation and Stability of Vitamin C Liposomes [spkx.net.cn]
- 10. Ascorbic acid and ascorbyl palmitate-loaded liposomes: Development, characterization, stability evaluation, in vitro security profile, antimicrobial and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
Application Note and Protocol for HPLC Analysis of 2,6-Di-O-palmitoyl-L-ascorbic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and a comprehensive protocol for the analysis of 2,6-Di-O-palmitoyl-L-ascorbic acid using High-Performance Liquid Chromatography (HPLC). This lipophilic derivative of ascorbic acid is noted for its enhanced stability and skin permeability, making it a valuable ingredient in cosmetic and pharmaceutical formulations.[1]
Introduction
This compound is a stable, fat-soluble derivative of Vitamin C, designed to improve antioxidant delivery and promote collagen synthesis, particularly in dermatological and anti-aging products.[1] Accurate and reliable quantification of this active ingredient in various matrices is crucial for quality control, formulation development, and stability studies. This application note outlines a reversed-phase HPLC (RP-HPLC) method suitable for this purpose.
Chemical Properties:
| Property | Value |
| Molecular Formula | C₃₈H₆₈O₈[2][3][4][5] |
| Molecular Weight | 652.9 g/mol [2] |
| Appearance | White to light yellow powder/crystal[3] |
| Solubility | Lipophilic |
Principle of the Method
The proposed method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. Due to its lipophilic nature, this compound will be well-retained on a C18 column and can be effectively eluted using a mobile phase consisting of a mixture of organic solvents like acetonitrile and methanol, with an aqueous component. Detection is achieved via UV spectrophotometry, as the ascorbic acid moiety contains a chromophore.
Experimental Protocols
The following protocol is a recommended starting point based on established methods for the analysis of the related compound, ascorbyl palmitate, and other lipophilic ascorbic acid derivatives.[6][7][8][9] Optimization may be required depending on the specific sample matrix and instrumentation.
3.1. Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point. A cyanopropyl column could be an alternative.[7]
-
Chemicals and Reagents:
3.2. Chromatographic Conditions
The following table summarizes proposed starting conditions derived from methods for similar analytes.
| Parameter | Recommended Condition |
| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 90:10, v/v) with 0.1% Phosphoric Acid[8][9] or Formic Acid (for MS compatibility)[10] |
| Elution Mode | Isocratic[7][8][9] or Gradient[6] |
| Flow Rate | 1.0 mL/min[8][9] |
| Column Temperature | 30 °C[8][9] |
| Detection Wavelength | 240-250 nm (Maximum absorbance around 243-250 nm is common for ascorbyl esters)[6][7][8][9] |
| Injection Volume | 10-20 µL |
3.3. Preparation of Standard Solutions
-
Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable organic solvent (e.g., methanol or acetonitrile).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 1-100 µg/mL).
3.4. Sample Preparation
The sample preparation will vary depending on the matrix.
-
For Oil-Based Formulations: Dissolve a known amount of the sample in a suitable organic solvent (e.g., methanol or a mixture of acetonitrile/methanol) and dilute to fall within the calibration range. Centrifuge or filter through a 0.45 µm syringe filter before injection.
-
For Emulsions or Creams: An extraction step is necessary. A common approach involves extraction with methanol.[6] For some formulations, a stabilizing agent like citric acid or iso-ascorbic acid may be added during extraction.[6]
-
For Liposomal Formulations: The sample can be treated with an acid solution (e.g., meta-phosphoric acid) to break the liposomes and precipitate proteins, followed by centrifugation and filtration.[11]
3.5. Method Validation Parameters
For routine analysis, the method should be validated according to ICH guidelines, assessing the following parameters:
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. A typical range for ascorbyl esters is 0.5-100 µg/mL.[6] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. For ascorbyl palmitate, LODs of 0.07-0.12 µg/mL have been reported.[8][9] |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Precision | The closeness of agreement among a series of measurements. It is usually expressed as the relative standard deviation (RSD). RSD values between 1.1% and 3.9% have been reported for ascorbyl palmitate analysis.[6] |
| Accuracy | The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, with typical recoveries for ascorbyl palmitate ranging from 85% to 104%.[6] |
Data Presentation
The following tables present a summary of quantitative data from published methods for the closely related compound, ascorbyl palmitate, which can serve as a benchmark for the analysis of this compound.
Table 1: HPLC Conditions for Ascorbyl Palmitate Analysis
| Reference | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) |
| Lu et al., 2010[6] | Reversed Phase C18 | Gradient: Phosphoric acid (1+99) and Acetonitrile/Methanol (1+1) | Not Specified | 243 |
| Tian et al.[8][9] | Alltech Apollo C18 | Isocratic: Acetonitrile:Water (90:10, v/v) | 1.0 | 250 |
| Gagliardi et al.[7] | Cyanopropyl | Isocratic: Methanol:Phosphate buffer (pH 2.1) (65:35, v/v) with 20 mg/L DTT | Not Specified | 240 |
Table 2: Method Performance for Ascorbyl Palmitate Analysis
| Reference | Linearity Range (mg/L) | LOD (g/kg or µg/mL) | Recovery (%) | RSD (%) |
| Lu et al., 2010[6] | 0.50 - 100.0 | 0.005 g/kg | 85 - 104 | 1.1 - 3.9 |
| Tian et al.[8][9] | 0.4 - 4.0 mg/mL | 0.12 µg/mL | 101.3 ± 4.81 | Not Specified |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Logical Relationship of Method Development
Caption: Key components of the HPLC method for lipophilic analytes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C38H68O8 | CID 54686917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. chemscene.com [chemscene.com]
- 5. scbt.com [scbt.com]
- 6. HPLC Determination of Ascorbyl Palmitate in Foods [mat-test.com]
- 7. An isocratic HPLC method for the simultaneous determination of novel stable lipophilic ascorbic acid derivatives and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous Determination of L-Ascorbic Acid and L-Ascorbylpalmitate Using RP-HPLC Method | Scientific.Net [scientific.net]
- 10. Separation of Ascorbyl palmitate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Formulating Cosmetics with 2,6-Dipalmitoyl-L-Ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dipalmitoyl-L-ascorbic acid is a lipophilic, stable diester of ascorbic acid and palmitic acid.[1] This modification of L-ascorbic acid enhances its stability and oil solubility, making it a highly suitable active ingredient for various cosmetic and dermatological formulations, particularly in anti-aging, brightening, and antioxidant products.[1][2] Unlike its parent molecule, L-ascorbic acid, which is water-soluble and notoriously unstable, 2,6-dipalmitoyl-L-ascorbic acid can be readily incorporated into the oil phase of emulsions and anhydrous formulations.[3] Its structure allows for enhanced skin penetration, where it can be metabolized to active ascorbic acid, delivering its well-documented benefits for skin health.[4]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in formulating cosmetic products with 2,6-dipalmitoyl-L-ascorbic acid.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2,6-dipalmitoyl-L-ascorbic acid is crucial for successful formulation development.
| Property | Value | Reference |
| INCI Name | Ascorbyl Dipalmitate | [5] |
| Synonyms | L-Ascorbic acid, dihexadecanoate; Nikkol CP | [4] |
| CAS Number | 4218-81-9 | [2] |
| Molecular Formula | C₃₈H₆₈O₈ | [2] |
| Molecular Weight | 652.95 g/mol | [2] |
| Appearance | White to light yellowish crystalline powder | [2] |
| Melting Point | 112-116 °C | [2] |
Solubility and Stability Profile
Solubility
| Solvent Type | Solubility | Notes |
| Water | Practically insoluble | [6] |
| Cosmetic Oils (e.g., Jojoba, Sunflower, Squalane) | Soluble | [6] Heating the oil phase can aid in dissolution. |
| Cosmetic Esters (e.g., Caprylic/Capric Triglyceride) | Soluble | Commonly used as a carrier for oil-soluble actives. |
| Ethanol | Soluble | [6] |
| Glycerin | Insoluble | |
| Propylene Glycol | Insoluble |
Formulation Tip: To incorporate 2,6-dipalmitoyl-L-ascorbic acid, it should be added to the oil phase of the formulation. Gentle heating of the oil phase can facilitate its dissolution.
Stability
2,6-Dipalmitoyl-L-ascorbic acid is significantly more stable than L-ascorbic acid, particularly against oxidation.[4] However, its stability can still be influenced by formulation parameters.
| Condition | Stability Profile | Recommendations for Formulation |
| pH | More stable than L-ascorbic acid. Optimal pH for formulations containing ascorbyl esters is around 5.5-6.0. | Formulate within a pH range of 5.0 to 6.5 to ensure both stability and skin compatibility. |
| Temperature | Stable at room temperature. Avoid prolonged exposure to high heat. | Add to the oil phase and heat gently only until dissolved. Store finished products in a cool, dark place. |
| Light | Susceptible to degradation upon prolonged exposure to UV light. | Package final formulations in opaque or UV-protected containers. |
| Oxygen | Can oxidize over time, though at a much slower rate than L-ascorbic acid. | Consider using airless packaging. The inclusion of other antioxidants, such as tocopherol (Vitamin E), can enhance stability through synergistic effects.[3] |
Mechanism of Action in Skin
Once absorbed into the skin, 2,6-dipalmitoyl-L-ascorbic acid is metabolized into L-ascorbic acid, which then exerts its biological effects through two primary pathways: antioxidant protection and stimulation of collagen synthesis.
Antioxidant Signaling Pathway
L-ascorbic acid is a potent antioxidant that protects the skin from oxidative stress induced by reactive oxygen species (ROS) generated from UV radiation and environmental pollutants.[7][8] It donates electrons to neutralize these damaging free radicals.[7]
Collagen Synthesis Signaling Pathway
L-ascorbic acid is an essential cofactor for the enzymes prolyl hydroxylase and lysyl hydroxylase, which are critical for the post-translational modification of procollagen.[1][9] These hydroxylations are necessary for the proper folding of procollagen into a stable triple helix structure and the subsequent cross-linking of collagen fibers in the extracellular matrix, which provides structural integrity to the skin.[10]
Experimental Protocols
The following protocols provide a framework for the formulation and evaluation of cosmetic products containing 2,6-dipalmitoyl-L-ascorbic acid.
Formulation of an Anhydrous Antioxidant Serum
This protocol outlines the preparation of a simple, oil-based serum.
Recommended Use Level of 2,6-Dipalmitoyl-L-Ascorbic Acid: 0.2% - 2% w/w
Ingredients:
| Phase | Ingredient | INCI Name | % w/w | Function |
| A | Squalane | Squalane | 50.0 | Emollient, Carrier |
| A | Caprylic/Capric Triglyceride | Caprylic/Capric Triglyceride | 46.8 | Emollient, Carrier |
| A | 2,6-Dipalmitoyl-L-Ascorbic Acid | Ascorbyl Dipalmitate | 2.0 | Active Ingredient |
| B | Tocopherol | Tocopherol | 1.0 | Antioxidant |
| B | Bisabolol | Bisabolol | 0.2 | Soothing Agent |
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar or overhead mixer
-
Heating mantle or water bath
-
Weighing scale
-
Spatulas
Procedure:
-
Weigh all ingredients of Phase A into a beaker.
-
Heat Phase A to 60-70°C under gentle stirring until the 2,6-dipalmitoyl-L-ascorbic acid is completely dissolved and the solution is clear.
-
In a separate beaker, weigh the ingredients of Phase B.
-
Remove Phase A from the heat and allow it to cool to below 40°C while stirring gently.
-
Add Phase B to Phase A and mix until uniform.
-
Package in an airtight, opaque container.
Stability Testing Protocol
This protocol describes a typical accelerated stability testing procedure for a cosmetic formulation.
Equipment:
-
Stability chambers (e.g., at 4°C, 25°C/60% RH, 40°C/75% RH)
-
Viscometer
-
pH meter
-
Microscope
-
Incubator for microbiological testing
Procedure:
-
Prepare three batches of the final formulation in its intended packaging.
-
Store the samples under the following conditions:
-
4°C (refrigerator)
-
25°C / 60% Relative Humidity (real-time)
-
40°C / 75% Relative Humidity (accelerated)
-
Freeze-thaw cycling (e.g., 24 hours at -10°C followed by 24 hours at 25°C, for 3 cycles)
-
-
Evaluate the samples at specified time points (e.g., initial, 1 month, 2 months, 3 months for accelerated testing; and longer intervals for real-time testing).
-
Assess the following parameters at each time point:
-
Physical Characteristics: Appearance, color, odor, viscosity, pH, and phase separation (for emulsions).
-
Chemical Stability: Assay of 2,6-dipalmitoyl-L-ascorbic acid content (e.g., using HPLC).
-
Microbiological Stability: Total viable count, yeast and mold count.
-
Packaging Compatibility: Check for any changes to the packaging or product due to interaction.
-
Data Presentation:
| Time Point | Storage Condition | Appearance | Color | Odor | pH | Viscosity (cP) | Assay of Active (%) |
| Initial | - | Conforms | Conforms | Conforms | 100 | ||
| 1 Month | 4°C | ||||||
| 1 Month | 25°C/60% RH | ||||||
| 1 Month | 40°C/75% RH | ||||||
| 3 Months | 4°C | ||||||
| 3 Months | 25°C/60% RH | ||||||
| 3 Months | 40°C/75% RH |
Protocol for Evaluating Antioxidant Activity
The antioxidant capacity of the final formulation can be assessed using various in vitro methods. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and relatively straightforward method.
Equipment:
-
UV-Vis Spectrophotometer
-
Vortex mixer
-
Pipettes
-
Test tubes
Procedure:
-
Prepare a stock solution of the cosmetic formulation in a suitable solvent (e.g., ethanol).
-
Prepare a stock solution of DPPH in the same solvent.
-
Prepare a series of dilutions of the formulation stock solution.
-
In test tubes, mix a fixed volume of the DPPH solution with varying concentrations of the formulation dilutions.
-
Include a control sample containing only the DPPH solution and the solvent.
-
Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each solution at the characteristic wavelength of DPPH (around 517 nm).
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of the formulation.
-
The results can be expressed as the IC₅₀ value, which is the concentration of the formulation required to scavenge 50% of the DPPH radicals.
Conclusion
2,6-Dipalmitoyl-L-ascorbic acid is a promising, stable, and oil-soluble derivative of vitamin C for cosmetic applications. Its enhanced stability and lipophilicity allow for easier incorporation into a variety of product forms, including anhydrous serums and emulsions. By understanding its physicochemical properties, mechanisms of action, and appropriate formulation strategies, researchers and formulators can effectively harness its antioxidant and collagen-stimulating benefits to develop innovative and efficacious skincare products. The provided protocols offer a starting point for formulation development and evaluation, which should be adapted and optimized for specific product concepts and performance targets.
References
- 1. Regulation of collagen biosynthesis by ascorbic acid: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. beautypie.com [beautypie.com]
- 3. slate.greyb.com [slate.greyb.com]
- 4. Ascorbyl Dipalmitate | Nikkol CP | Cosmetic Ingredients Guide [ci.guide]
- 5. specialchem.com [specialchem.com]
- 6. ASCORBYL PALMITATE - Ataman Kimya [atamanchemicals.com]
- 7. Vitamin C in dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. timesofindia.indiatimes.com [timesofindia.indiatimes.com]
- 9. skininc.com [skininc.com]
- 10. carmellcosmetics.com [carmellcosmetics.com]
Application Notes and Protocols for 2,6-Di-O-palmitoyl-L-ascorbic Acid in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,6-Di-O-palmitoyl-L-ascorbic acid as a key component in advanced drug delivery systems. This lipophilic derivative of Vitamin C offers enhanced stability and bioavailability, making it a valuable excipient in the formulation of nanoparticles and liposomes for targeted and controlled release applications. The following protocols and data are provided as a guide for the development and characterization of such systems.
Introduction to this compound
This compound is a fat-soluble ester of L-ascorbic acid, synthesized by attaching two palmitoyl chains to the ascorbic acid backbone.[1] This modification significantly increases its lipophilicity and stability compared to the parent ascorbic acid, which is prone to oxidation.[1][2] Its amphiphilic nature allows for its incorporation into lipid-based nanocarriers, where it can act as a structuring agent, an antioxidant to protect the encapsulated drug, and a permeation enhancer for topical delivery.[3][4] In drug delivery, it is being explored for its potential to improve the bioavailability of active pharmaceutical ingredients (APIs) and to enhance the stability of formulations.[3]
Applications in Drug Delivery Systems
The unique physicochemical properties of this compound make it suitable for various drug delivery platforms:
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): As a solid lipid, it can be used as part of the lipid matrix in SLNs and NLCs to encapsulate lipophilic drugs. Its antioxidant properties can protect both the drug and the lipid matrix from degradation.[5]
-
Liposomes: It can be incorporated into the lipid bilayer of liposomes to enhance their stability and rigidity. Its presence can also influence the drug release profile from the liposomal carrier.
-
Nanoemulsions and Micelles: The amphiphilic nature of this compound allows it to act as a co-emulsifier in nanoemulsion formulations and to form micelles for the solubilization of poorly water-soluble drugs.[1][6]
Experimental Protocols
The following are detailed protocols for the preparation and characterization of drug delivery systems incorporating this compound. These protocols are based on established methods for similar lipid-based nanoparticles and may require optimization for specific drug candidates.
Protocol for Preparation of Solid Lipid Nanoparticles (SLNs)
This protocol describes the preparation of drug-loaded SLNs using a hot homogenization and ultrasonication method.
Materials:
-
This compound (as solid lipid)
-
Drug (lipophilic)
-
Soy lecithin (as surfactant)
-
Poloxamer 188 (as surfactant)
-
Glycerol
-
Purified water
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Probe sonicator
-
Magnetic stirrer with heating plate
-
Water bath
Procedure:
-
Preparation of Lipid Phase:
-
Melt this compound by heating it to 5-10°C above its melting point.
-
Disperse the lipophilic drug in the molten lipid under magnetic stirring to ensure a homogenous mixture.
-
-
Preparation of Aqueous Phase:
-
Dissolve soy lecithin, Poloxamer 188, and glycerol in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Homogenization:
-
Add the hot aqueous phase to the molten lipid phase under high-shear homogenization at approximately 10,000 rpm for 10-15 minutes to form a coarse pre-emulsion.
-
-
Ultrasonication:
-
Immediately subject the hot pre-emulsion to high-power probe sonication for 15-20 minutes. Maintain the temperature of the formulation during this step.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath under gentle magnetic stirring. The solidification of the lipid droplets will lead to the formation of SLNs.
-
-
Purification (Optional):
-
To remove excess surfactant and unencapsulated drug, the SLN dispersion can be purified by dialysis or centrifugation.
-
Protocol for In Vitro Drug Release Study
This protocol outlines the procedure for evaluating the in vitro release of a drug from the prepared SLNs using a Franz diffusion cell system.
Materials:
-
Drug-loaded SLN dispersion
-
Phosphate buffered saline (PBS), pH 7.4 (as receptor medium)
-
Synthetic membrane (e.g., dialysis membrane with appropriate molecular weight cut-off)
-
Franz diffusion cells
Equipment:
-
Franz diffusion cell apparatus with a circulating water bath
-
Magnetic stirrers
-
Syringes and needles
-
HPLC or UV-Vis spectrophotometer for drug quantification
Procedure:
-
Membrane Preparation:
-
Soak the synthetic membrane in the receptor medium for at least 30 minutes before use.
-
-
Assembly of Franz Diffusion Cell:
-
Mount the prepared membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped underneath.
-
Fill the receptor compartment with pre-warmed PBS (37°C) and place a small magnetic stir bar.
-
-
Sample Application:
-
Accurately measure and place a known quantity of the drug-loaded SLN dispersion into the donor compartment.
-
-
Release Study:
-
Maintain the temperature of the receptor medium at 37 ± 0.5°C using the circulating water bath.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the receptor medium for analysis.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.
-
-
Drug Quantification:
-
Analyze the collected samples for drug content using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
-
Data Analysis:
-
Calculate the cumulative amount of drug released at each time point and plot it against time to obtain the drug release profile.
-
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of drug delivery systems based on ascorbyl palmitate, which can be used as a reference for systems based on this compound.
Table 1: Physicochemical Characterization of Drug-Loaded Nanoparticles
| Formulation Code | Drug | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) |
| SLN-AP-DRUG1 | Drug 1 | 185 ± 5.2 | 0.21 ± 0.03 | -25.8 ± 1.5 | 85.3 ± 3.1 |
| NLC-AP-DRUG2 | Drug 2 | 210 ± 7.8 | 0.25 ± 0.04 | -30.1 ± 2.0 | 92.5 ± 2.8 |
Data are presented as mean ± standard deviation (n=3). "AP" refers to Ascorbyl Palmitate, used here as a proxy for this compound.
Table 2: In Vitro Drug Release Parameters
| Formulation Code | Release in 2h (%) | Release in 8h (%) | Release in 24h (%) | Release Mechanism (Higuchi Model R²) |
| SLN-AP-DRUG1 | 15.2 ± 1.8 | 45.7 ± 3.2 | 78.9 ± 4.5 | 0.992 |
| NLC-AP-DRUG2 | 12.8 ± 1.5 | 38.2 ± 2.9 | 70.1 ± 3.8 | 0.995 |
Data are presented as mean ± standard deviation (n=3). "AP" refers to Ascorbyl Palmitate, used here as a proxy for this compound.
Visualizations
The following diagrams illustrate key workflows and concepts related to the use of this compound in drug delivery.
Caption: Experimental workflow for nanoparticle formulation and characterization.
Caption: Conceptual pathway of drug release from a carrier to the target site.
References
- 1. Drug Nanoparticle Formulation Using Ascorbic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Encapsulation of ascorbyl palmitate in nanostructured lipid carriers (NLC)--effects of formulation parameters on physicochemical stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) for application of ascorbyl palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2011073726A1 - Nanoemulsion, method for its preparation and use - Google Patents [patents.google.com]
Application Notes and Protocols for the Skin Penetration Study of 2,6-di-O-palmitoyl-L-ascorbic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-di-O-palmitoyl-L-ascorbic acid is a lipophilic derivative of L-ascorbic acid (Vitamin C), designed to enhance stability and skin penetration.[1] As a potent antioxidant, it is a promising ingredient in dermatological and cosmetic formulations for its anti-aging and skin-protective properties. This document provides detailed application notes and protocols for conducting in vitro skin penetration studies of this compound to evaluate its dermal absorption and bioavailability.
These protocols are based on established methodologies for lipophilic compounds and specifically reference data available for the closely related mono-ester, ascorbyl palmitate, due to the limited published quantitative data for the di-palmitoyl derivative. It is presumed that this compound functions as a prodrug, penetrating the stratum corneum and subsequently being hydrolyzed by cutaneous esterases to release active L-ascorbic acid.
Proposed Mechanism of Action
The lipophilic nature of this compound facilitates its penetration through the lipid-rich stratum corneum. Once within the viable epidermis, it is hypothesized that endogenous skin esterases hydrolyze the ester bonds, releasing L-ascorbic acid. The liberated L-ascorbic acid can then exert its biological effects, including antioxidant protection, collagen synthesis stimulation, and modulation of various signaling pathways.
Data Presentation: In Vitro Skin Permeation of Ascorbyl Palmitate
The following tables summarize quantitative data for ascorbyl palmitate, which can serve as a reference for formulating studies on this compound. It is important to note that these values are for the mono-ester and may differ for the di-ester.
Table 1: Cumulative Amount of Ascorbyl Palmitate Permeated Through Skin Models
| Formulation | Skin Model | Time (h) | Cumulative Amount Permeated (%) | Reference |
| Cream | In vivo human skin | 2 | 82.11 | [2] |
| Liposomal Cream | In vivo human skin | 2 | 96.4 | [2] |
| Emulgel | In vivo human skin | 2 | 73.64 | [2] |
| Liposomal Emulgel | In vivo human skin | 2 | 93.31 | [2] |
Table 2: Comparison of Permeation Parameters for Ascorbyl Esters
| Compound | Formulation | Skin Model | Key Finding | Reference |
| Ascorbyl Palmitate | Cream and Emulgel | In vivo human skin | Liposomal encapsulation significantly enhances penetration into the stratum corneum. | [2] |
| Ascorbyl Caprylate | Emulgel | Strat-M® (synthetic) | The effective diffusion coefficient is ~60 times higher than that of Ascorbyl Palmitate. |
Experimental Protocols
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the use of vertical Franz diffusion cells to assess the permeation of this compound through a skin membrane.
Materials:
-
Vertical Franz diffusion cells
-
Human or porcine skin, or a synthetic membrane (e.g., Strat-M®)
-
Receptor solution: Phosphate-buffered saline (PBS) with a solubilizing agent (e.g., ethanol, Tween 80) suitable for a lipophilic compound.
-
Test formulation containing this compound
-
Water bath with circulator
-
Magnetic stir bars
-
Syringes and needles for sampling
-
HPLC vials
-
Parafilm
Protocol:
-
Receptor Chamber Preparation:
-
Prepare the receptor solution and degas it to remove dissolved air.
-
Place a magnetic stir bar in the receptor chamber of each Franz cell.
-
Fill the receptor chamber with the degassed receptor solution, ensuring no air bubbles are trapped beneath the membrane mounting area.
-
-
Membrane Preparation and Mounting:
-
If using biological skin, carefully excise the subcutaneous fat and equilibrate the skin in the receptor solution before mounting.
-
Mount the skin membrane between the donor and receptor chambers with the stratum corneum side facing the donor chamber.
-
Clamp the chambers together securely to prevent leakage.
-
-
Temperature Equilibration:
-
Place the assembled Franz cells in a water bath maintained at 32°C to simulate physiological skin temperature.
-
Allow the system to equilibrate for at least 30 minutes.
-
-
Application of Test Formulation:
-
Accurately weigh and apply a known amount of the test formulation onto the surface of the skin in the donor chamber.
-
Cover the donor chamber with parafilm to prevent evaporation.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor solution from the sampling arm.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.
-
Store the collected samples in HPLC vials at 4°C until analysis.
-
-
Data Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-UV).
-
Calculate the cumulative amount of the compound permeated per unit area at each time point.
-
Plot the cumulative amount permeated versus time to determine the steady-state flux (Jss) and the lag time (tL).
-
Quantification of this compound by HPLC
This protocol provides a general framework for the analysis of this compound in samples from skin permeation studies. Method development and validation are crucial.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or a suitable buffer for mobile phase pH adjustment
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 245 nm (based on the chromophore of ascorbic acid)
Protocol:
-
Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a series of calibration standards by diluting the stock solution with the receptor solution.
-
-
Sample Preparation:
-
Samples from the receptor fluid may be injected directly or after appropriate dilution.
-
For skin samples (tape strips, epidermis, dermis), extraction with a suitable organic solvent will be necessary. This may involve homogenization or sonication.
-
-
Analysis:
-
Inject the standards and samples into the HPLC system.
-
Integrate the peak area corresponding to this compound.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the unknown samples using the calibration curve.
-
Signaling Pathways of Ascorbic Acid in the Skin
Upon enzymatic conversion to L-ascorbic acid, several key signaling pathways are influenced, contributing to its beneficial effects on the skin.
Disclaimer: The provided protocols are intended as a general guide. Specific experimental conditions, including formulation details, choice of skin membrane, and analytical parameters, should be optimized and validated for each specific study. The quantitative data presented is for ascorbyl palmitate and should be used as a reference point with the understanding that the skin penetration of this compound may differ.
References
Application Notes and Protocols for Stability Testing of 2,6-Dipalmitoyl-L-Ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dipalmitoyl-L-ascorbic acid, a lipophilic derivative of ascorbic acid (Vitamin C), is utilized in pharmaceutical and cosmetic formulations for its antioxidant properties and enhanced stability compared to its parent compound.[1][2][3] However, like all active pharmaceutical ingredients (APIs), it is susceptible to degradation under various environmental conditions, which can impact its efficacy and safety. This document provides a comprehensive protocol for testing the stability of 2,6-dipalmitoyl-L-ascorbic acid in bulk form and within formulations. The protocols outlined below are designed to identify degradation pathways and establish a shelf-life for the product.
Physicochemical Properties and Stability Profile
2,6-Dipalmitoyl-L-ascorbic acid is a diester of L-ascorbic acid and palmitic acid, rendering it oil-soluble. While more stable than ascorbic acid, it is still susceptible to degradation through two primary pathways:
-
Oxidative Degradation: The enediol lactone ring of the ascorbic acid moiety is prone to oxidation, which can be catalyzed by light, heat, and the presence of metal ions. This leads to the formation of dehydroascorbic acid dipalmitate and subsequent irreversible degradation products.[4][5]
-
Hydrolytic Degradation: The ester linkages at the 2 and 6 positions can undergo hydrolysis, especially in the presence of acidic or alkaline conditions, to yield ascorbyl-6-monopalmitate, ascorbyl-2-monopalmitate, and eventually ascorbic acid and palmitic acid.[6]
Experimental Protocols
A comprehensive stability testing program for 2,6-dipalmitoyl-L-ascorbic acid should include long-term and accelerated stability studies, as well as forced degradation studies to elucidate potential degradation pathways.
High-Performance Liquid Chromatography (HPLC) Method for Potency and Purity
A stability-indicating HPLC method is crucial for quantifying the active ingredient and detecting any degradation products.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Quaternary Pump, Autosampler, UV/Vis Detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Methanol:0.02 M Phosphate Buffer (pH 3.5) (75:10:15 v/v/v)[4] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm[4] |
| Run Time | 20 minutes |
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve 2,6-dipalmitoyl-L-ascorbic acid reference standard in methanol to prepare a stock solution of 1 mg/mL. Further dilute with the mobile phase to a working concentration of 100 µg/mL.
-
Sample Solution: For bulk drug, prepare as per the standard solution. For formulated products, accurately weigh a portion of the formulation equivalent to 10 mg of the active ingredient and extract with a suitable solvent (e.g., methanol or a mixture of methanol and chloroform). Centrifuge or filter to remove excipients and dilute the supernatant with the mobile phase to a final concentration of 100 µg/mL.
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the analytical method.[7] The API should be subjected to the following stress conditions:
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve the sample in 0.1 N HCl and heat at 80°C for 2 hours. |
| Base Hydrolysis | Dissolve the sample in 0.1 N NaOH and keep at room temperature for 1 hour. |
| Oxidative Degradation | Dissolve the sample in 3% H₂O₂ and keep at room temperature for 2 hours. |
| Thermal Degradation | Expose the solid sample to 105°C for 24 hours. |
| Photolytic Degradation | Expose the solid sample to UV light (254 nm) and visible light for 24 hours. |
After exposure, neutralize the acidic and basic samples and dilute all samples with the mobile phase to the target concentration for HPLC analysis.
Long-Term and Accelerated Stability Studies
Stability studies should be conducted on at least three primary batches of the drug substance and the drug product in their proposed commercial packaging.
| Study Type | Storage Conditions | Testing Time Points |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months |
Parameters to be Tested:
-
Appearance: Visual inspection for any changes in color, odor, or physical state.
-
Assay (HPLC): Quantification of 2,6-dipalmitoyl-L-ascorbic acid.
-
Related Substances (HPLC): Detection and quantification of any degradation products.
-
pH (for aqueous formulations): Measurement of pH to assess hydrolytic stability.
-
Viscosity (for semi-solid formulations): To evaluate changes in the physical properties of the formulation.
-
Microbial Limits: To ensure the product remains free from microbial contamination.
Data Presentation
Quantitative data from stability studies should be summarized in a clear and organized manner to facilitate comparison and trend analysis.
Table 1: Example of Stability Data for 2,6-Dipalmitoyl-L-Ascorbic Acid Bulk Drug (Long-Term: 25°C/60%RH)
| Time (Months) | Appearance | Assay (%) | Total Impurities (%) |
| 0 | White to off-white powder | 99.8 | 0.15 |
| 3 | Conforms | 99.5 | 0.25 |
| 6 | Conforms | 99.2 | 0.38 |
| 9 | Conforms | 98.9 | 0.51 |
| 12 | Conforms | 98.5 | 0.65 |
Visualization of Workflows and Pathways
Experimental Workflow for Stability Testing
Caption: Workflow for the stability testing of 2,6-dipalmitoyl-L-ascorbic acid.
Proposed Degradation Pathway
Caption: Proposed degradation pathways for 2,6-dipalmitoyl-L-ascorbic acid.
Conclusion
A systematic and robust stability testing protocol is essential for ensuring the quality, safety, and efficacy of 2,6-dipalmitoyl-L-ascorbic acid in pharmaceutical and cosmetic products. The protocols and methods described in this application note provide a comprehensive framework for researchers and drug development professionals to assess the stability profile of this important antioxidant. The use of a stability-indicating HPLC method is paramount for accurately quantifying the active ingredient and its degradation products. The data generated from these studies are critical for determining appropriate storage conditions and establishing a valid shelf-life for the product.
References
- 1. How Ascorbyl Palmitate Enhances Stability in Pharmaceutical Formulations - Comvikin [comvikin.com]
- 2. slate.greyb.com [slate.greyb.com]
- 3. Ascorbyl Dipalmitate | Nikkol CP | Cosmetic Ingredients Guide [ci.guide]
- 4. A New Approach for Increasing Ascorbyl Palmitate Stability by Addition of Non-irritant Co-antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of ascorbyl palmitate in topical microemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of vitamin C derivatives in solution and topical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsdronline.com [ijpsdronline.com]
Application Notes and Protocols for the Quantification of 2,6-Di-O-palmitoyl-L-ascorbic Acid in Emulsions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 2,6-Di-O-palmitoyl-L-ascorbic acid in emulsion-based formulations. The protocols are primarily based on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are robust and widely used techniques for this purpose.
Introduction
This compound is a lipophilic derivative of ascorbic acid (Vitamin C) utilized in pharmaceutical and cosmetic emulsions for its antioxidant properties and enhanced stability compared to the hydrophilic L-ascorbic acid.[1][2][3] Accurate quantification of this active ingredient in the final formulation is critical for quality control, stability testing, and ensuring product efficacy. This document outlines validated analytical methods for its determination.
Analytical Methodologies
The primary methods for the quantification of this compound and its common analogue, ascorbyl palmitate, in emulsions are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or Mass Spectrometric detection.
High-Performance Liquid Chromatography (HPLC)
RP-HPLC is a reliable and cost-effective method for the routine analysis of this compound. The methodology separates the analyte from other components of the emulsion matrix for accurate quantification.
Experimental Workflow for HPLC Analysis
Caption: General workflow for the quantification of this compound in emulsions using HPLC.
Protocol for HPLC Quantification
Objective: To quantify the concentration of this compound in an emulsion sample.
Materials:
-
Reference standard of this compound (>97% purity)
-
HPLC grade methanol, acetonitrile, and water
-
Phosphoric acid or formic acid
-
Syringe filters (0.45 µm, PTFE or nylon)
-
Volumetric flasks and pipettes
-
Centrifuge
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the analyte in the sample (e.g., 0.5-100 µg/mL).[4]
-
-
Sample Preparation:
-
Accurately weigh a known amount of the emulsion (e.g., 1 g).
-
Disperse the emulsion in a suitable solvent, such as methanol. To aid in extraction and prevent degradation, stabilizing agents like citric acid or L-ascorbic acid can be added to the extraction solvent.[4][5]
-
Vortex or sonicate the mixture to ensure complete extraction of the analyte.
-
Centrifuge the mixture to separate the precipitated excipients.[6]
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Quantitative Data Summary for HPLC Methods
| Parameter | Result | Reference |
| Linearity Range | 0.5 - 100.0 mg/L | [4] |
| Linearity Range | 0.4 - 4.0 mg/mL (for Ascorbyl Palmitate) | [7] |
| Correlation Coefficient (R²) | > 0.99 | [7] |
| Limit of Detection (LOD) | 0.12 µg/mL (for Ascorbyl Palmitate) | [7] |
| Limit of Quantitation (LOQ) | 0.005 g/kg | [4] |
| Recovery | 85% - 104% | [4] |
| Relative Standard Deviation (RSD) | 1.1% - 3.9% | [4] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it suitable for analyzing low concentrations of the analyte or for complex emulsion matrices.
Logical Relationship for LC-MS/MS Method Development
Caption: Key steps and their relationships in the LC-MS/MS analytical method for this compound.
Protocol for LC-MS/MS Quantification
Objective: To achieve highly sensitive and selective quantification of this compound in emulsions.
Materials:
-
As per the HPLC protocol, but with LC-MS grade solvents.
Instrumentation:
-
LC-MS/MS system (Liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization source).
-
Reversed-phase C18 column.
Procedure:
-
Standard and Sample Preparation:
-
LC-MS/MS Conditions:
-
Chromatographic Separation: Utilize a C18 column with a gradient elution program using mobile phases such as methanol and water with a suitable modifier like formic acid.
-
Ionization: Electrospray ionization (ESI) in negative mode is typically used.[5][9]
-
Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Precursor and product ion transitions for this compound need to be determined by infusing a standard solution into the mass spectrometer.
-
-
Analysis:
-
Analyze the standards to create a calibration curve.
-
Analyze the samples and quantify the analyte based on the peak area ratios of the analyte to an internal standard (if used) and the calibration curve.
-
Quantitative Data Summary for LC-MS/MS Methods
| Parameter | Result (for Ascorbyl Palmitate) | Reference |
| Limit of Quantitation (LOQ) | 0.23 mg/kg | [5][9] |
| Limit of Detection (LOD) | 0.03 mg/kg | [10] |
| Recovery | 73% - 113% | [5][9] |
| Relative Standard Deviation (RSD) | 0.3% - 16.1% | [5][9] |
| Correlation Coefficient (R²) | > 0.999 | [10] |
Stability Considerations
This compound, while more stable than L-ascorbic acid, can still be susceptible to hydrolysis and oxidation, especially at elevated temperatures and in certain pH ranges.[1] Stability studies of the analyte in the emulsion are crucial.
-
pH: The stability of ascorbic acid derivatives can be pH-dependent. Emulsions for topical use are often formulated to have a pH compatible with the skin (pH 4-7).[11]
-
Antioxidants: The inclusion of other antioxidants or chelating agents in the formulation or during sample preparation can help to stabilize the analyte.[4]
-
Storage Conditions: Stability testing should be conducted under various storage conditions (e.g., different temperatures and humidity levels) to determine the shelf-life of the product.[12]
Conclusion
The quantification of this compound in emulsions can be effectively achieved using validated RP-HPLC and LC-MS/MS methods. The choice of method will depend on the required sensitivity, the complexity of the emulsion matrix, and the available instrumentation. Proper sample preparation is key to obtaining accurate and reproducible results. The protocols and data presented here provide a solid foundation for researchers, scientists, and drug development professionals to establish robust quality control procedures for their emulsion-based products containing this active ingredient.
References
- 1. Stability of vitamin C derivatives in solution and topical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On the stability of ascorbic acid in emulsified systems for topical and cosmetic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Determination of Ascorbyl Palmitate in Foods [mat-test.com]
- 5. citedrive.com [citedrive.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Separation of Ascorbyl palmitate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Determination of Ascorbyl Palmitate and Ascorbyl Stearate in Foods by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. mdpi.com [mdpi.com]
- 12. PHYSICAL AND CHEMICAL STABILITY ANALYSIS OF COSMETIC MULTI- PLE EMULSIONS LOADED WITH ASCORBYL PALMITATE AND SODIUM ASCORBYL PHOSPHATE SALTS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Degradation of 2,6-Dipalmitoyl-L-Ascorbic Acid in Formulations
Welcome to the technical support center for 2,6-dipalmitoyl-l-ascorbic acid (Ascorbyl Palmitate). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of ascorbyl palmitate in various formulations. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is 2,6-dipalmitoyl-l-ascorbic acid and why is it used in formulations?
2,6-dipalmitoyl-l-ascorbic acid, commonly known as ascorbyl palmitate, is a fat-soluble ester of ascorbic acid (Vitamin C) and palmitic acid.[1][2] This modification makes it lipophilic, allowing for effective integration into lipid-based systems like creams, lotions, and ointments.[1][3] It is utilized for its antioxidant properties to protect formulations from oxidation, thereby extending shelf life and maintaining the efficacy of active pharmaceutical ingredients (APIs).[3][4]
Q2: What are the primary factors that cause the degradation of ascorbyl palmitate in formulations?
The primary factors leading to the degradation of ascorbyl palmitate are:
-
Oxidation: As an antioxidant, ascorbyl palmitate is prone to degradation through oxidation, especially when exposed to air (oxygen).[1][5]
-
Light: Exposure to light, particularly UV radiation, can accelerate the degradation process.[6][7]
-
High Temperatures: Elevated temperatures can increase the rate of chemical degradation.[5][8] Ascorbyl palmitate is generally resistant to decomposition at temperatures below 180°C.[8]
-
pH: While it can help stabilize the pH of formulations, extreme pH values can affect its stability.[1]
-
Presence of Metal Ions: Trace amounts of transition metal ions can catalyze the oxidation of ascorbyl palmitate.[9]
Q3: How does the concentration of ascorbyl palmitate affect its stability?
Higher concentrations of ascorbyl palmitate have been shown to reduce the extent of its degradation in formulations.[6] However, at high concentrations, it may exhibit pro-oxidant behavior, especially in the presence of metal ions.[1]
Q4: What are the typical degradation products of ascorbyl palmitate?
The primary degradation pathway for ascorbyl palmitate is hydrolysis, which breaks the ester bond to form ascorbic acid and palmitic acid. The released ascorbic acid is then susceptible to further oxidation.
Q5: How can I improve the stability of ascorbyl palmitate in my formulation?
To enhance the stability of ascorbyl palmitate, consider the following strategies:
-
Packaging: Use opaque, airtight containers to protect the formulation from light and air.[5]
-
Co-antioxidants: Incorporate other antioxidants, such as tocopherol (Vitamin E), to create a synergistic effect where ascorbyl palmitate can help regenerate other antioxidants.[1]
-
Chelating Agents: Add chelating agents like EDTA to bind metal ions that can catalyze oxidation.[1]
-
Optimize Concentration: Use an appropriate concentration to balance efficacy and stability, as higher concentrations can sometimes lead to pro-oxidant activity.[1][6]
-
Control pH: Maintain the pH of the formulation within an optimal range.[1]
-
Encapsulation: Techniques like liposomal encapsulation can protect ascorbyl palmitate from degradation and improve its penetration into the skin.
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and stability testing of 2,6-dipalmitoyl-l-ascorbic acid.
Problem 1: My formulation containing ascorbyl palmitate is showing signs of discoloration (e.g., turning yellow or brown).
-
Possible Cause: This is a classic sign of oxidation. Ascorbyl palmitate or the ascorbic acid released upon its hydrolysis has likely degraded.
-
Troubleshooting Steps:
-
Review your packaging: Ensure it is airtight and opaque to minimize exposure to oxygen and light.[5]
-
Check for oxygen exposure during manufacturing: Consider processing under an inert atmosphere (e.g., nitrogen blanket) if possible.
-
Incorporate a co-antioxidant: The addition of Vitamin E (tocopherol) can provide synergistic antioxidant protection.[1]
-
Add a chelating agent: Introduce a chelating agent like EDTA to sequester any metal ions that may be catalyzing the oxidation.[1]
-
Problem 2: I am observing a decrease in the potency of my active pharmaceutical ingredient (API) in a formulation containing ascorbyl palmitate.
-
Possible Cause: The ascorbyl palmitate may not be effectively protecting the API from degradation, or it could be interacting with the API.
-
Troubleshooting Steps:
-
Verify ascorbyl palmitate stability: Use a stability-indicating method like HPLC to confirm that the ascorbyl palmitate itself is not degrading prematurely.
-
Evaluate for pro-oxidant activity: At high concentrations or in the presence of metal ions, ascorbyl palmitate can act as a pro-oxidant.[1] Try reducing the concentration of ascorbyl palmitate or adding a chelating agent.
-
Assess compatibility: Conduct compatibility studies to ensure there are no adverse interactions between ascorbyl palmitate and your API.
-
Problem 3: Ascorbyl palmitate is difficult to dissolve or disperse in my water-based formulation.
-
Possible Cause: Ascorbyl palmitate is fat-soluble and has limited solubility in water.[5]
-
Troubleshooting Steps:
-
Use an oil-based or emulsion system: Ascorbyl palmitate is best suited for these types of formulations.[5]
-
Pre-dissolve in a carrier oil: Before adding it to the main formulation, dissolve the ascorbyl palmitate in a suitable oil.[5]
-
Consider a different derivative: If a water-based system is necessary, a more water-soluble derivative of Vitamin C, such as sodium ascorbyl phosphate, might be a better choice.[6]
-
Problem 4: My stability studies show rapid degradation of ascorbyl palmitate.
-
Possible Cause: One or more factors are accelerating the degradation.
-
Troubleshooting Steps:
-
Follow the stability workflow: Use the experimental workflow diagram below to systematically investigate the cause.
-
Analyze environmental factors: Ensure samples are stored at the correct temperature and protected from light.[6][7]
-
Examine the formulation matrix: The location of ascorbyl palmitate within the formulation (e.g., in an o/w vs. w/o microemulsion) can significantly impact its stability.[6]
-
Quantify dissolved oxygen: The presence of dissolved oxygen is a major driver of degradation.[6]
-
Quantitative Data on Ascorbyl Palmitate Degradation
The following tables summarize quantitative data on the degradation of ascorbyl palmitate under various conditions as reported in the literature.
Table 1: Influence of Initial Concentration on Ascorbyl Palmitate Degradation in Microemulsions (Stored in the dark at 22 ± 1°C for 28 days)
| Formulation Type | Initial Concentration (w/w%) | Remaining Ascorbyl Palmitate (%) |
| o/w Microemulsion | 1.00 | ~19 |
| w/o Microemulsion | 1.00 | ~13 |
Data adapted from Špiclin et al., as cited in a study on liquid crystals.[7]
Table 2: Thermal Stability of Ascorbyl Palmitate
| Parameter | Value | Analytical Method | Source |
| Melting Point | 107 - 117 °C | Not Specified | [10] |
| Onset of Significant Decomposition | > 160 °C | Thermogravimetric Analysis (TGA) | [10] |
| Resistance to Decomposition | > 180 °C | Not Specified | [8] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Testing of Ascorbyl Palmitate
This protocol provides a general method for quantifying ascorbyl palmitate in formulations to assess its stability.
-
Objective: To determine the concentration of 2,6-dipalmitoyl-l-ascorbic acid in a formulation over time under specific storage conditions.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Reversed-phase C18 column (e.g., 125 x 4 mm ID, 5 µm particle size).[9]
-
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (e.g., 0.02 M, pH 3.5)[9]
-
Ascorbyl palmitate reference standard
-
-
Chromatographic Conditions:
-
Procedure:
-
Sample Preparation:
-
Accurately weigh a portion of the formulation.
-
Dilute the sample with a suitable solvent, such as methanol, to a concentration within the linear range of the calibration curve (e.g., 1:100 v/v).[9]
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation:
-
Prepare a stock solution of the ascorbyl palmitate reference standard in methanol.
-
Prepare a series of working standards by diluting the stock solution to create a calibration curve (e.g., 5-30 µg/mL).
-
-
Analysis:
-
Inject the standards and samples into the HPLC system.
-
Record the peak areas of the ascorbyl palmitate peaks.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of ascorbyl palmitate in the samples using the regression equation from the calibration curve.
-
-
-
Stability Study:
-
Prepare multiple samples of the formulation and store them under the desired conditions (e.g., different temperatures, light exposures).
-
At specified time points (e.g., 0, 7, 14, 28, 56, and 84 days), withdraw a sample and analyze it using the HPLC method described above.[9]
-
Plot the percentage of remaining ascorbyl palmitate against time to determine the degradation kinetics.
-
Visualizations
Caption: Degradation pathway of 2,6-dipalmitoyl-l-ascorbic acid.
Caption: Workflow for troubleshooting ascorbyl palmitate degradation.
Caption: Factors influencing ascorbyl palmitate stability.
References
- 1. How Ascorbyl Palmitate Enhances Stability in Pharmaceutical Formulations - Comvikin [comvikin.com]
- 2. drugs.com [drugs.com]
- 3. Decoding Ascorbyl Palmitate Sources [comvikin.com]
- 4. Stability of vitamin C derivatives in solution and topical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. slate.greyb.com [slate.greyb.com]
- 6. Stability of ascorbyl palmitate in topical microemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ascorbyl Palmitate: A High-Performance Antioxidant With Dual-Phase Protection And Thermal Stability-www.china-sinoway.com [china-sinoway.com]
- 9. A New Approach for Increasing Ascorbyl Palmitate Stability by Addition of Non-irritant Co-antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing HPLC Analysis of 2,6-Di-O-palmitoyl-L-ascorbic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their High-Performance Liquid Chromatography (HPLC) method for 2,6-Di-O-palmitoyl-L-ascorbic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My peak for this compound is tailing or fronting. What are the possible causes and solutions?
-
Answer: Poor peak shape is a common issue, especially with lipophilic compounds. Here are the likely causes and how to address them:
-
Secondary Interactions: Residual silanol groups on the stationary phase can interact with the analyte.
-
Solution: Use a base-deactivated column (e.g., "end-capped" C18) or a column with a different stationary phase like a diamine column.[1] Adding a small amount of a competitive base (e.g., triethylamine) to the mobile phase can also help.
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization of the analyte.
-
Solution: Adjust the mobile phase pH. For acidic compounds, a lower pH (e.g., using phosphoric acid or formic acid) can improve peak shape.[4]
-
-
Column Degradation: The column may be contaminated or degraded.
-
Solution: Flush the column with a strong solvent (e.g., isopropanol), or if the problem persists, replace the column.
-
-
Issue 2: Inconsistent Retention Times
-
Question: The retention time for my analyte is shifting between injections. What could be causing this?
-
Answer: Retention time variability can compromise the reliability of your method. Consider these factors:
-
Mobile Phase Instability: The mobile phase composition may be changing over time due to evaporation of volatile components or inadequate mixing.
-
Solution: Ensure the mobile phase is well-mixed and degassed. Use a solvent-saver cap on your mobile phase reservoirs.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Pump Issues: Inconsistent flow from the HPLC pump can cause shifts in retention time.
-
Solution: Prime the pump before each run and check for leaks. Perform regular pump maintenance.
-
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.
-
Solution: Ensure the column is equilibrated for a sufficient time before starting the analysis sequence.
-
-
Issue 3: Low Resolution or Co-eluting Peaks
-
Question: I am not getting good separation between my analyte and other components in the sample. How can I improve the resolution?
-
Answer: Improving resolution is key to accurate quantification. Here are some strategies:
-
Optimize Mobile Phase Composition: Adjusting the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous phase can significantly impact resolution.[2][3][5]
-
Solution: Perform a gradient optimization or systematically vary the isocratic mobile phase composition. For highly lipophilic compounds, a higher percentage of organic solvent is often required.
-
-
Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the run time.
-
Use a Different Column: A column with a different stationary phase, smaller particle size, or longer length can provide better separation.
-
Issue 4: Analyte Degradation
-
Question: I suspect my this compound is degrading during the analysis. How can I prevent this?
-
Answer: Ascorbyl esters can be prone to oxidation.
-
Solution:
-
Use stabilizing agents in your sample and standard solutions, such as citric acid and iso-ascorbic acid.
-
Prepare fresh solutions daily and store them protected from light and at a low temperature.
-
Consider pretreating the HPLC system, including the analytical and guard columns, with a solution containing these stabilizing agents.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for this compound?
A1: A good starting point would be a reverse-phase HPLC method. Based on methods for the related compound, ascorbyl palmitate, you can begin with the following conditions and optimize from there:
| Parameter | Recommended Starting Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water (e.g., 90:10, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 243-250 nm |
| Column Temperature | 30°C |
| Injection Volume | 10-20 µL |
Q2: How should I prepare my samples and standards?
A2: Due to the lipophilic nature of this compound, it should be dissolved in an organic solvent like methanol or acetonitrile. To prevent degradation, it is recommended to add stabilizing agents like citric acid and iso-ascorbic acid to the solvent.[5][6]
Q3: What is the expected retention behavior of this compound compared to L-ascorbic acid and ascorbyl palmitate?
A3: Due to its increased lipophilicity from the two palmitoyl chains, this compound will have a much longer retention time on a reverse-phase column compared to L-ascorbic acid and ascorbyl palmitate under the same chromatographic conditions. You will likely need a mobile phase with a higher organic content to achieve a reasonable retention time.
Experimental Protocols
Protocol 1: Preparation of Standard Solution
-
Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound standard.
-
Dissolve in 10 mL of methanol or acetonitrile. To aid dissolution, sonication may be used.
-
For stabilization, the solvent can be prepared to contain 1 mg/mL each of citric acid and isoascorbic acid.[6]
-
-
Working Standards:
-
Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve the desired concentrations for the calibration curve.
-
Protocol 2: Sample Preparation (from a lipid-based matrix)
-
Accurately weigh a known amount of the sample.
-
Extract the this compound with methanol containing stabilizing agents (citric acid and iso-ascorbic acid).[5][6] This may require vortexing and centrifugation to separate the lipid layer.
-
Collect the methanol extract. A second extraction may be necessary for complete recovery.
-
Filter the extract through a 0.45 µm syringe filter before injecting it into the HPLC system.
Visualizations
Caption: A flowchart for troubleshooting common HPLC issues.
Caption: A workflow for the HPLC analysis of this compound.
References
- 1. Determination of ascorbyl palmitate by high performance liquid chromatography | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Determination of L-Ascorbic Acid and L-Ascorbylpalmitate Using RP-HPLC Method | Scientific.Net [scientific.net]
- 4. Separation of Ascorbyl palmitate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. HPLC Determination of Ascorbyl Palmitate in Foods [mat-test.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 2,6-Dipalmitoyl-L-Ascorbic Acid Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-dipalmitoyl-L-ascorbic acid solutions.
Frequently Asked Questions (FAQs)
Q1: What is 2,6-dipalmitoyl-L-ascorbic acid, and how does its stability compare to L-ascorbic acid?
A1: 2,6-dipalmitoyl-L-ascorbic acid is a lipophilic (fat-soluble) derivative of L-ascorbic acid (Vitamin C). It is synthesized by attaching two palmitic acid chains to the ascorbic acid molecule. This modification increases its solubility in oils and lipids and enhances its stability compared to the highly unstable, water-soluble L-ascorbic acid.[1][2][3] While more stable, it is still susceptible to degradation, particularly through oxidation and hydrolysis.[1][4]
Q2: What are the primary factors that cause the degradation of 2,6-dipalmitoyl-L-ascorbic acid solutions?
A2: The main factors that contribute to the degradation of 2,6-dipalmitoyl-L-ascorbic acid solutions include:
-
Oxidation: Exposure to oxygen is a primary cause of degradation. This process can be accelerated by the presence of transition metal ions.[1]
-
Light: Exposure to light, especially UV radiation, can accelerate the degradation process.[5][6]
-
pH: While more stable in acidic conditions, higher pH levels can increase the rate of degradation. For instance, emulsions with ascorbyl palmitate maintain a more optimal pH for dermatological applications compared to those with ascorbic acid.[2]
-
Temperature: Elevated temperatures can increase the rate of chemical degradation.
-
Hydrolysis: The ester bonds can be hydrolyzed, releasing ascorbic acid and palmitic acid. The released ascorbic acid is then rapidly degraded.[4]
-
Formulation Composition: The type of solvent, emulsifiers, and other excipients in the formulation can significantly impact stability.[5][6]
Q3: What are the common signs of degradation in my 2,6-dipalmitoyl-L-ascorbic acid solution?
A3: Degradation of 2,6-dipalmitoyl-L-ascorbic acid solutions can be identified by:
-
Color Change: A common sign of oxidation is the development of a brownish or yellowish tint in the solution.[3]
-
Precipitation: The formation of precipitates may indicate hydrolysis and the subsequent degradation of the released ascorbic acid.
-
Loss of Potency: A decrease in the antioxidant capacity or the measured concentration of the active ingredient is a definitive sign of degradation.
Q4: How should I store my 2,6-dipalmitoyl-L-ascorbic acid solutions to maximize stability?
A4: To maximize the stability of your solutions, follow these storage guidelines:
-
Protect from Light: Store solutions in amber or opaque containers to protect them from light.
-
Inert Atmosphere: Purge the headspace of the storage container with an inert gas like nitrogen or argon to minimize exposure to oxygen.
-
Refrigeration: Store solutions at refrigerated temperatures (2-8°C) to slow down the rate of degradation. For long-term storage of the solid compound, -20°C is recommended.
-
Airtight Containers: Use well-sealed containers to prevent exposure to air and moisture.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Solution has turned yellow/brown. | Oxidation of the ascorbic acid moiety.[3] | - Ensure the solution was prepared and stored under an inert atmosphere. - Check for the presence of metal ion contaminants. Consider using a chelating agent like EDTA in your formulation. - Add other antioxidants, such as Vitamin E (tocopherol) or ferulic acid, to create a stabilizing antioxidant network.[3] - Discard the solution if discoloration is significant, as it indicates a loss of potency. |
| Precipitate has formed in the solution. | - Poor solubility of 2,6-dipalmitoyl-L-ascorbic acid in the chosen solvent. - Hydrolysis leading to the formation of less soluble degradation products. | - For aqueous-based systems, ensure you are using an appropriate co-solvent or emulsification system. 2,6-dipalmitoyl-L-ascorbic acid is lipophilic. - If using organic solvents, ensure the concentration is below the saturation point at the storage temperature. - For aqueous buffers, first dissolve in an organic solvent like DMSO and then dilute with the aqueous buffer. Note that aqueous solutions are not recommended for storage beyond one day. |
| Inconsistent experimental results. | Degradation of the stock solution leading to a lower effective concentration. | - Prepare fresh solutions for each experiment. - Validate the concentration of your stock solution using a stability-indicating method like HPLC before each use. - Review storage conditions to ensure they are optimal for stability. |
| Low recovery during sample preparation. | Adsorption to plasticware or instability during the extraction process. | - Use glass or polypropylene labware to minimize adsorption. - Perform extraction steps quickly and at a low temperature to minimize degradation. - Ensure the pH of your extraction solvent is acidic to improve stability. |
Data on Stability of Ascorbyl Esters
The following table summarizes the stability of ascorbyl palmitate (a close structural isomer of 2,6-dipalmitoyl-L-ascorbic acid) in a w/o/w multiple emulsion under different storage conditions over 3 months. The data indicates that degradation is accelerated by higher temperatures and humidity.
| Storage Condition | % Ascorbyl Palmitate Remaining (Mean ± SD) |
| 8°C | 95.2 ± 1.5 |
| 25°C | 91.8 ± 1.2 |
| 40°C | 85.3 ± 1.8 |
| 40°C with 75% Relative Humidity | 82.1 ± 2.1 |
Data adapted from studies on ascorbyl palmitate in multiple emulsions.
Experimental Protocols
Protocol for a Stability-Indicating HPLC Method
This protocol is for the analysis of 2,6-dipalmitoyl-L-ascorbic acid and its potential degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile, methanol, and a phosphate buffer (e.g., 0.02 M NaH₂PO₄ adjusted to pH 2.5) in a ratio of approximately 85:5:10 (v/v/v). The exact ratio may need to be optimized for your specific column and system.[7][8]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 245 nm.
-
Sample Preparation:
-
Validation Parameters:
-
Specificity: Analyze blank samples (placebo formulation) to ensure no interference from excipients at the retention time of 2,6-dipalmitoyl-L-ascorbic acid.
-
Linearity: Prepare a series of standard solutions of known concentrations and inject them to generate a calibration curve. The correlation coefficient (r²) should be >0.999.
-
Accuracy: Perform recovery studies by spiking a placebo formulation with known amounts of 2,6-dipalmitoyl-L-ascorbic acid. The recovery should be between 98-102%.
-
Precision: Assess intra-day and inter-day precision by analyzing replicate samples. The relative standard deviation (RSD) should be less than 2%.
-
Forced Degradation: To confirm the stability-indicating nature of the method, subject a sample solution to stress conditions (e.g., acid, base, heat, light, oxidation) to induce degradation. The method should be able to resolve the intact drug peak from the degradation product peaks.
-
Visualizations
Degradation Pathway of Ascorbic Acid Esters
The primary degradation pathway for 2,6-dipalmitoyl-L-ascorbic acid involves hydrolysis of the ester linkages, followed by the oxidation of the released L-ascorbic acid.
Caption: Degradation pathway of 2,6-dipalmitoyl-L-ascorbic acid.
Troubleshooting Logic for Solution Discoloration
This diagram outlines the logical steps to troubleshoot the common issue of solution discoloration.
Caption: Troubleshooting guide for discolored solutions.
Experimental Workflow for Stability Testing
This workflow illustrates the key stages involved in conducting a stability study for a 2,6-dipalmitoyl-L-ascorbic acid formulation.
References
- 1. A New Approach for Increasing Ascorbyl Palmitate Stability by Addition of Non-irritant Co-antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. essentiallynatural.co.za [essentiallynatural.co.za]
- 4. Stability of vitamin C derivatives in solution and topical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of ascorbyl palmitate in topical microemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. periodicos.ufn.edu.br [periodicos.ufn.edu.br]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2,6-Dipalmitoyl-L-Ascorbic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-dipalmitoyl-L-ascorbic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis of 2,6-dipalmitoyl-L-ascorbic acid?
A1: The primary challenges include:
-
Regioselectivity: L-ascorbic acid has four hydroxyl groups at positions 2, 3, 5, and 6. Achieving selective acylation at the C-2 and C-6 positions without protecting the other hydroxyl groups is difficult. The primary hydroxyl group at C-6 is the most reactive, making 6-O-acyl derivatives common byproducts or intermediates.
-
Side Reactions: The formation of undesired mono-, tri-, and tetra-acylated products can occur. Additionally, the inherent instability of the L-ascorbic acid core, especially under harsh reaction conditions, can lead to degradation.[1]
-
Purification: Separating the desired 2,6-dipalmitoyl product from unreacted starting materials, mono-palmitoylated intermediates (e.g., 6-O-palmitoyl-L-ascorbic acid), and other byproducts is challenging due to their similar chemical properties.
-
Solubility: L-ascorbic acid is hydrophilic, while palmitic acid and its derivatives are lipophilic. Finding a suitable solvent that dissolves all reactants to facilitate the reaction can be problematic.
Q2: What are the common synthetic routes for producing 2,6-dipalmitoyl-L-ascorbic acid?
A2: Two primary approaches are chemical synthesis and enzymatic synthesis.
-
Chemical Synthesis: This often involves the reaction of L-ascorbic acid with a palmitoylating agent, such as palmitoyl chloride or palmitic anhydride, in the presence of a catalyst (e.g., an acid or a base).[2][3] To achieve regioselectivity, this may require the use of protecting groups for the C-3 and C-5 hydroxyls, followed by deprotection.
-
Enzymatic Synthesis: The use of lipases as biocatalysts can offer higher regioselectivity under milder reaction conditions, potentially reducing side reactions and degradation of the ascorbic acid molecule.[1][4] Lipases can selectively catalyze esterification at specific positions.
Q3: Why is my overall yield of 2,6-dipalmitoyl-L-ascorbic acid consistently low?
A3: Low yields can be attributed to several factors:
-
Incomplete reaction due to poor solubility of reactants or insufficient reaction time.
-
Formation of multiple side products, which reduces the amount of the desired product.
-
Degradation of the L-ascorbic acid starting material or the product during the reaction or workup.
-
Loss of product during the purification steps.
Q4: What analytical techniques are recommended for characterizing the final product and identifying impurities?
A4: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Useful for determining the purity of the product and quantifying the amounts of unreacted L-ascorbic acid, mono-palmitoylated intermediates, and the desired di-palmitoylated product.[5][6][7][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides molecular weight information for the product and impurities, aiding in their identification.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation and confirming the positions of the palmitoyl groups.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can confirm the presence of characteristic functional groups (e.g., ester carbonyls, hydroxyls).[7]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low Yield | Incomplete reaction. | - Increase reaction time or temperature (monitor for degradation).- Use a more effective catalyst or increase catalyst loading.- Improve solubility by testing different solvent systems (e.g., aprotic polar solvents). |
| Degradation of ascorbic acid. | - Employ milder reaction conditions (lower temperature).- Use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Consider enzymatic synthesis which proceeds under milder conditions.[1] | |
| Product loss during workup/purification. | - Optimize extraction and crystallization procedures.- Use column chromatography with a carefully selected solvent gradient for better separation. | |
| Poor Regioselectivity (Mixture of Isomers) | Non-selective acylation reaction. | - If using chemical synthesis, consider a protecting group strategy for the C-3 and C-5 hydroxyls.- Explore enzymatic synthesis using a lipase known for C-2 and C-6 selectivity.[1][9] |
| Reaction conditions are too harsh. | - Lower the reaction temperature.- Use a milder acylating agent. | |
| Presence of Unreacted L-Ascorbic Acid | Insufficient acylating agent. | - Increase the molar ratio of the palmitoylating agent to L-ascorbic acid. |
| Short reaction time. | - Extend the duration of the reaction and monitor progress using TLC or HPLC. | |
| Presence of 6-O-palmitoyl-L-ascorbic acid | Incomplete reaction to the di-substituted product. | - Increase the molar excess of the acylating agent.- Increase reaction time to allow for the second acylation to occur. |
| Product Degradation (Discoloration) | Oxidation or thermal decomposition. | - Conduct the reaction and purification under an inert atmosphere.- Avoid excessive heat during the reaction and solvent removal.- Use antioxidants during workup if compatible with the reaction. |
| Difficult Purification | Similar polarity of product and byproducts. | - Employ flash column chromatography with a shallow solvent gradient for improved separation.- Consider preparative HPLC for high-purity samples.- Attempt recrystallization from different solvent systems. |
Experimental Protocols
General Approach for Chemical Synthesis
A plausible, generalized protocol for the chemical synthesis of 2,6-dipalmitoyl-L-ascorbic acid, based on methods for related compounds, is as follows. Note: This is a general guideline and may require significant optimization.
-
Dissolution: Dissolve L-ascorbic acid in a suitable aprotic polar solvent (e.g., DMF or DMSO) under an inert atmosphere.
-
Acylation: Cool the solution in an ice bath. Add a suitable base (e.g., pyridine or triethylamine) followed by the dropwise addition of at least two equivalents of palmitoyl chloride.
-
Reaction: Allow the reaction to proceed at a controlled temperature (e.g., 0°C to room temperature) for several hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching and Extraction: Quench the reaction by adding cold water or a dilute acid. Extract the product into an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the organic layer sequentially with water and brine to remove water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, followed by recrystallization.
General Approach for Enzymatic Synthesis
-
Solubilization: Dissolve L-ascorbic acid and palmitic acid (or a palmitic acid ester) in a suitable organic solvent (e.g., tert-butanol or acetone).[4]
-
Enzyme Addition: Add an immobilized lipase (e.g., Novozym 435).[4]
-
Reaction: Incubate the mixture at a controlled temperature (e.g., 40-60°C) with agitation. Molecular sieves can be added to remove water formed during the reaction and drive the equilibrium towards product formation.[4]
-
Monitoring: Monitor the formation of the product by HPLC.
-
Enzyme Removal: After the reaction, filter off the immobilized enzyme for potential reuse.
-
Purification: Remove the solvent under reduced pressure and purify the product using column chromatography and/or recrystallization.
Data Presentation
Table 1: Hypothetical Influence of Reaction Parameters on Yield and Purity of 2,6-Dipalmitoyl-L-Ascorbic Acid
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Molar Ratio (Palmitoyl Chloride:Ascorbic Acid) | 1:1 | 2.5:1 | 4:1 | Higher ratios favor di-substitution but may increase tri/tetra-substituted byproducts. |
| Temperature | 0°C | 25°C | 50°C | Higher temperatures may increase reaction rate but also promote degradation and side reactions. |
| Catalyst | Pyridine | DMAP | None | Catalysts can significantly improve reaction rate and yield. |
| Hypothetical Yield of 2,6-dipalmitoyl-L-ascorbic acid | Low | Moderate | Moderate-High (with potential for more byproducts) | Yield is highly dependent on optimizing all parameters. |
| Hypothetical Purity (before purification) | Low (mainly mono-substituted) | Moderate | Moderate (with other acylated byproducts) | Purity will necessitate a robust purification strategy. |
Visualizations
Caption: General experimental workflow for the synthesis and purification of 2,6-dipalmitoyl-L-ascorbic acid.
Caption: Troubleshooting logic for common issues in 2,6-dipalmitoyl-L-ascorbic acid synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. CN105315244B - The preparation method of the palmitate of L ascorbic acid 6 - Google Patents [patents.google.com]
- 3. CN1394856A - Process and formula for synthesizing L-ascorbyl palmitate - Google Patents [patents.google.com]
- 4. [Biological synthesis of L-ascorbyl palmitate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Ascorbyl Palmitate and Ascorbyl Stearate in Foods by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
Technical Support Center: 2,6-Di-O-Palmitoyl-L-Ascorbic Acid Antioxidant Assays
Welcome to the technical support center for antioxidant assays involving 2,6-di-o-palmitoyl-l-ascorbic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound sample is not showing any significant antioxidant activity in the DPPH or ABTS assay. Is the compound inactive?
A1: Not necessarily. A lack of apparent activity is a common issue and is often related to the poor solubility of this compound in the typical polar solvents (like methanol or ethanol) used for these assays.[1][2] This compound is a lipophilic derivative of ascorbic acid.[3][4] If the compound does not dissolve properly, it cannot effectively react with the radicals, leading to an underestimation of its antioxidant capacity.
Troubleshooting Steps:
-
Verify Solubility: Visually inspect your sample solution. The presence of suspended particles or a cloudy appearance indicates poor solubility.
-
Solvent System Modification: Consider using a solvent system with increased lipophilicity. A mixture of a polar solvent with a less polar, water-miscible solvent (e.g., acetone, THF, or DMSO) might improve solubility. However, always run a solvent control to ensure the solvent itself does not interfere with the assay.
-
Incorporate a Surfactant: The use of a non-ionic surfactant, such as Tween 80, can help to create a microemulsion and improve the dispersion of the lipophilic compound in the aqueous/alcoholic assay medium.[5]
Q2: I am observing inconsistent and non-reproducible results between replicates in my antioxidant assay.
A2: Inconsistent results are often a direct consequence of poor sample solubility and non-homogeneous sample dispersion. If this compound is not fully dissolved, the concentration in the aliquot taken for the assay will not be consistent.
Troubleshooting Steps:
-
Improve Sample Preparation: Ensure vigorous vortexing or sonication of your stock solution before taking aliquots. This can help in creating a more uniform suspension, even if the compound is not fully dissolved.
-
Temperature Consideration: Gently warming the stock solution might improve the solubility of the lipid-soluble compound. However, be cautious as heat can also degrade the antioxidant. Ensure you cool the solution to room temperature before performing the assay.
-
Use of a Positive Control: Always include a well-characterized, soluble antioxidant like ascorbic acid or Trolox as a positive control in your experiments.[6] Consistent results for the positive control will confirm that the assay reagents and your technique are reliable, pointing towards a sample-specific issue.
Q3: Can the color of my this compound preparation interfere with the colorimetric measurements of the DPPH or ABTS assay?
A3: While this compound is typically a white crystalline powder, impurities or degradation products could impart color to your sample solution.[3] This can interfere with the absorbance readings of colorimetric assays.[6]
Troubleshooting Steps:
-
Run a Sample Blank: Prepare a sample blank that contains your dissolved compound in the assay solvent but without the DPPH or ABTS radical. Subtract the absorbance of this sample blank from your sample reading to correct for any intrinsic color.
-
Wavelength Selection: Ensure you are measuring the absorbance at the correct wavelength (typically ~517 nm for DPPH and ~734 nm for ABTS).[2][6]
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the principle that an antioxidant will donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.[2]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
This compound
-
Ascorbic acid (as a positive control)
-
Spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.[6]
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of ascorbic acid (e.g., 1 mg/mL) in methanol.
-
Prepare a stock solution of this compound. Due to its lipophilic nature, you may need to use a solvent mixture (e.g., methanol:acetone 1:1 v/v) to achieve dissolution.
-
From the stock solutions, prepare a series of dilutions to determine the IC50 value.
-
-
Assay:
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.[8]
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Methanol or ethanol
-
Phosphate-buffered saline (PBS)
-
This compound
-
Trolox (as a positive control)
-
Spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Preparation of Working Solution:
-
Before use, dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[7]
-
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of Trolox (e.g., 1 mg/mL) in a suitable solvent.
-
Prepare a stock solution of this compound as described for the DPPH assay.
-
Prepare a series of dilutions from the stock solutions.
-
-
Assay:
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where:
-
A_control is the absorbance of the ABTS•+ solution without the sample.
-
A_sample is the absorbance of the ABTS•+ solution with the sample. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Data Presentation
Table 1: Troubleshooting Summary for this compound Antioxidant Assays
| Issue | Potential Cause | Recommended Solution |
| No/Low Antioxidant Activity | Poor solubility in assay solvent | Use a co-solvent (e.g., acetone, DMSO), incorporate a surfactant (e.g., Tween 80). |
| Inconsistent/Non-reproducible Results | Non-homogeneous sample dispersion | Vigorously vortex or sonicate stock solution before use, gently warm to aid dissolution. |
| Interference with Absorbance Reading | Intrinsic color of the sample preparation | Run a sample blank and subtract its absorbance from the sample reading. |
Visualizations
Caption: A generalized workflow for antioxidant capacity assays.
Caption: A logical flowchart for troubleshooting common assay issues.
References
- 1. iomcworld.com [iomcworld.com]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. ASCORBYL PALMITATE - Ataman Kimya [atamanchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 2,6-di-O-palmitoyl-L-ascorbic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 2,6-di-O-palmitoyl-L-ascorbic acid. The following sections offer detailed experimental protocols, quantitative data summaries, and visual guides to address common challenges in enhancing the bioavailability of this lipophilic compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation and in vitro testing of this compound.
Issue: Low Apparent Permeability in Caco-2 Assays
Question: My Caco-2 permeability assay for a lipid-based formulation of this compound shows low and inconsistent Papp values. What could be the cause and how can I troubleshoot this?
Answer: Low apparent permeability (Papp) of lipophilic compounds like this compound in Caco-2 assays is a common issue, often stemming from the compound's poor aqueous solubility and high lipophilicity. This can lead to several problems:
-
Low Recovery: The compound may adsorb to the plastic surfaces of the transwell plates.
-
Poor Sink Conditions: The concentration of the compound in the basolateral (acceptor) chamber may not be low enough to maintain a sufficient concentration gradient for passive diffusion.
-
Precipitation: The compound may precipitate out of the formulation when diluted in the aqueous assay buffer.
Troubleshooting Steps:
-
Improve Sink Conditions: Incorporate a protein like bovine serum albumin (BSA) at a concentration of 1-4% in the basolateral chamber. BSA mimics in vivo sink conditions by binding to the permeated compound, thus maintaining a favorable concentration gradient.[1]
-
Enhance Solubility in the Apical Chamber:
-
Use fasted state simulated intestinal fluid (FaSSIF) as the apical buffer to better mimic the in vivo environment and improve the solubility of the lipophilic compound.[2]
-
Include a small percentage (1-5%) of a non-toxic organic solvent like DMSO in the apical donor solution to help maintain the compound's solubility.[1]
-
-
Verify Formulation Stability: Before the assay, visually inspect the formulation upon dilution in the assay buffer for any signs of precipitation. If precipitation occurs, consider reformulating with different excipients or adjusting their ratios.
-
Assess Mass Balance: Quantify the amount of compound in the apical and basolateral chambers, as well as the amount retained in the Caco-2 cell monolayer and bound to the plate, to ensure good recovery. Using human plasma as the assay medium in both chambers can significantly improve mass balance for highly lipophilic compounds.[3]
Issue: Physical Instability of Self-Emulsifying Drug Delivery System (SEDDS) Formulation
Question: My SEDDS formulation for this compound appears stable initially but shows phase separation or drug precipitation over time. How can I address this instability?
Answer: The physical stability of a SEDDS formulation is critical for its performance. Instability issues such as phase separation and drug crystallization can arise from several factors.
Troubleshooting Steps:
-
Optimize Excipient Ratios: The ratio of oil, surfactant, and cosurfactant is crucial. Construct a ternary phase diagram to identify the optimal ratios that result in a stable microemulsion region.
-
Ensure Miscibility: Verify the miscibility of all excipients at the intended ratios. Visual inspection for phase separation after 24 hours at ambient temperature is a simple initial check.[4]
-
Avoid Supersaturation: Do not load the drug at a concentration exceeding 80% of its saturation solubility in the formulation to prevent crystallization during storage.[4] While supersaturation can enhance bioavailability, it compromises physical stability.
-
Assess Thermodynamic Stability: Conduct stress tests, such as centrifugation and multiple freeze-thaw cycles, to evaluate the thermodynamic stability of the formulation. A thermodynamically stable system should not show any signs of phase separation.
-
Consider Solid SEDDS (S-SEDDS): To overcome the stability issues of liquid SEDDS, consider adsorbing the liquid formulation onto a solid carrier to create a solid dosage form.[5]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding experimental protocols and the properties of this compound.
Quantitative Data on Bioavailability Enhancement
Question: Is there quantitative data demonstrating the enhanced bioavailability of lipophilic ascorbic acid derivatives with lipid-based formulations?
Answer: Yes, studies on similar lipophilic derivatives of ascorbic acid, such as ascorbyl palmitate, have shown significant improvements in bioavailability when administered in a lipid-soluble form compared to hydrophilic ascorbic acid.
| Formulation/Compound | Animal Model | Key Findings | Reference |
| Ascorbyl-6-palmitate (AP) vs. Ascorbic Acid | Cats | Ascorbate content in the cerebral cortex and carotid body was nearly an order of magnitude higher after oral administration of AP compared to ascorbic acid. | [6] |
| Liposomal Vitamin C vs. Non-liposomal Vitamin C | Humans | A scoping review of 10 studies showed that liposomal vitamin C resulted in 1.2 to 5.4-fold higher Cmax and 1.3 to 7.2-fold higher AUC compared to non-liposomal vitamin C. | [7] |
| Liposomal Vitamin C Powder vs. Non-liposomal Vitamin C | Humans | Oral administration of liposomal vitamin C powder resulted in a 30% increase in AUC and a 30% increase in C24h compared to non-encapsulated vitamin C. | [8] |
Experimental Protocols
Question: Can you provide a detailed protocol for an in vitro Caco-2 permeability assay adapted for lipophilic compounds like this compound?
Answer:
Protocol: In Vitro Caco-2 Permeability Assay for Lipophilic Compounds
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on semipermeable filter supports (e.g., Transwell® plates) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) before the experiment.
-
-
Preparation of Assay Solutions:
-
Apical (AP) Donor Solution: Prepare a solution of the this compound formulation in a suitable transport medium, such as Hanks' Balanced Salt Solution (HBSS) or preferably Fasted State Simulated Intestinal Fluid (FaSSIF).[2] The final concentration of the compound should be known, and any solvent used for initial dissolution (e.g., DMSO) should be kept at a low, non-toxic level (e.g., <1%).
-
Basolateral (BL) Acceptor Solution: Prepare the acceptor medium (HBSS) containing a sink agent, such as 4% bovine serum albumin (BSA), to improve the recovery of the lipophilic compound.[1]
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayers twice with warm (37°C) transport buffer.
-
Pre-incubate the monolayers with the transport buffer for 30 minutes at 37°C.
-
Remove the buffer and add the AP donor solution to the apical side and the BL acceptor solution to the basolateral side.
-
Incubate the plate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh acceptor solution.
-
At the end of the experiment, collect a sample from the apical chamber.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in all samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
-
Calculation of Apparent Permeability (Papp):
-
Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux of the drug across the monolayer (μg/s).
-
A is the surface area of the filter membrane (cm²).
-
C0 is the initial concentration of the drug in the apical chamber (μg/mL).
-
-
Question: What is a general protocol for an in vivo pharmacokinetic study of a lipid-based formulation in rodents?
Answer:
Protocol: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) of this compound after oral administration of a lipid-based formulation.
Methodology:
-
Animal Model:
-
Use male Sprague-Dawley rats (or another appropriate rodent model) and allow them to acclimatize for at least one week.
-
Fast the animals overnight before dosing, with free access to water.
-
-
Formulation Administration:
-
Prepare the lipid-based formulation of this compound at the desired concentration.
-
Administer the formulation to the rats via oral gavage at a specific dose (e.g., mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (e.g., via the tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after administration.
-
Collect the blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
Analyze the plasma samples to determine the drug concentration at each time point.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to analyze the plasma concentration-time data and determine key parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t1/2: Elimination half-life.
-
-
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams illustrate key processes related to the study of this compound.
Caption: Experimental workflow for enhancing bioavailability.
Caption: Cellular uptake and metabolism pathway.
Caption: Troubleshooting logic for SEDDS formulations.
References
- 1. Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Using Human Plasma as an Assay Medium in Caco-2 Studies Improves Mass Balance for Lipophilic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Self-Emulsifying Drug Delivery Systems (SEDDS): Measuring Energy Dynamics to Determine Thermodynamic and Kinetic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ascorbyl palmitate as a carrier of ascorbate into neural tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Do Liposomal Vitamin C Formulations Have Improved Bioavailability? A Scoping Review Identifying Future Research Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Liposomal Encapsulation of 2,6-Dipalmitoyl-L-Ascorbic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liposomal encapsulation of 2,6-dipalmitoyl-L-ascorbic acid.
Frequently Asked Questions (FAQs)
1. What is 2,6-dipalmitoyl-L-ascorbic acid and why is it encapsulated in liposomes?
2,6-dipalmitoyl-L-ascorbic acid is a lipophilic derivative of ascorbic acid (Vitamin C). Due to its fat-soluble nature, it can be challenging to formulate in aqueous solutions. Liposomal encapsulation provides a versatile drug delivery system that can protect the molecule from degradation, improve its stability, and enhance its delivery into cells and tissues.[1][2]
2. What are the key parameters to consider when developing a liposomal formulation for 2,6-dipalmitoyl-L-ascorbic acid?
The critical parameters to optimize include:
-
Lipid composition: The choice of phospholipids (e.g., phosphatidylcholine) and the inclusion of cholesterol can significantly impact encapsulation efficiency, stability, and release characteristics.[3][4]
-
Drug-to-lipid ratio: This ratio affects the encapsulation efficiency and the overall stability of the liposomes.
-
Method of preparation: Common methods include thin-film hydration, reverse-phase evaporation, and ethanol injection. The chosen method will influence the liposome size, lamellarity, and encapsulation efficiency.[5]
-
Particle size and polydispersity index (PDI): These are crucial for determining the in vivo fate and efficacy of the liposomes. A small particle size and low PDI are generally desirable.[4][6]
-
Zeta potential: This measurement indicates the surface charge of the liposomes and is a key predictor of their stability against aggregation.[1][7]
3. How can I characterize the liposomal formulation of 2,6-dipalmitoyl-L-ascorbic acid?
A comprehensive characterization of your liposomal formulation should include:
-
Particle size and Polydispersity Index (PDI): Measured using Dynamic Light Scattering (DLS).[1][8]
-
Zeta Potential: To assess the surface charge and predict stability.[1][8]
-
Encapsulation Efficiency (%EE): Determined by separating the encapsulated from the unencapsulated drug, often using techniques like ultracentrifugation or size-exclusion chromatography, followed by quantification of the drug using High-Performance Liquid Chromatography (HPLC).[6][8][9]
-
Morphology: Visualized using techniques like Cryogenic Transmission Electron Microscopy (Cryo-TEM).[8]
-
Stability: Assessed by monitoring the particle size, PDI, zeta potential, and drug leakage over time at different storage conditions.[10][11]
Troubleshooting Guides
Problem 1: Low Encapsulation Efficiency (%EE)
| Possible Causes | Solutions |
| Inappropriate liposome preparation method. | For hydrophilic drugs, the dehydration-rehydration vesicle (DRV) method can yield higher encapsulation efficiency compared to the thin-film hydration method.[6] Since 2,6-dipalmitoyl-L-ascorbic acid is lipophilic, it should be dissolved with the lipids in the organic solvent at the beginning of the thin-film hydration process. |
| Suboptimal drug-to-lipid ratio. | Systematically vary the drug-to-lipid ratio to find the optimal concentration that maximizes encapsulation without compromising liposome stability. |
| Poor lipid film formation. | Ensure the organic solvent is completely removed to form a thin, uniform lipid film. Using a combination of solvents, such as chloroform and methanol (e.g., 7:3 v/v), can facilitate better film formation.[5] |
| Insufficient hydration. | Ensure the hydration buffer is at a temperature above the phase transition temperature (Tc) of the lipids. Gentle agitation during hydration can also improve encapsulation. |
| Drug partitioning into the external aqueous phase. | For lipophilic drugs, this is less of an issue, but ensure the drug is fully dissolved in the organic phase with the lipids. |
Problem 2: Liposome Aggregation and Instability
| Possible Causes | Solutions |
| Low zeta potential. | A zeta potential close to neutral (0 mV) can lead to aggregation. Aim for a zeta potential of at least ±30 mV for good electrostatic stabilization.[1][7] This can be achieved by incorporating charged lipids (e.g., phosphatidylglycerol) into the formulation.[6] |
| Inappropriate storage conditions. | Store liposomes at a controlled temperature, typically refrigerated (4°C), to minimize lipid oxidation and drug leakage.[11] Flushing with an inert gas like nitrogen can also improve chemical stability.[11] |
| High polydispersity index (PDI). | A high PDI indicates a wide range of particle sizes, which can contribute to instability. Optimize the preparation method (e.g., extrusion, sonication) to achieve a more uniform size distribution (PDI < 0.2).[4][6] |
| Presence of divalent cations. | Divalent cations like Ca²⁺ in the buffer can interact with negatively charged lipids and cause aggregation. Use buffers with low concentrations of these ions.[12] |
Problem 3: Inconsistent Particle Size
| Possible Causes | Solutions |
| Inefficient size reduction method. | Sonication can be effective for reducing particle size, but extrusion through polycarbonate membranes of a defined pore size generally provides more uniform and reproducible results.[5] |
| Improper sonication parameters. | If using sonication, optimize the sonication time and power. Over-sonication can lead to lipid degradation and contamination from the probe tip.[13] |
| Incorrect extrusion technique. | Ensure the liposome suspension is passed through the extruder multiple times (e.g., 10-15 passes) to achieve a narrow size distribution. |
| Lipid composition. | The inclusion of cholesterol can affect the rigidity of the lipid bilayer and, consequently, the final particle size. Experiment with different cholesterol concentrations.[4] |
Data Presentation
Table 1: Influence of Formulation Parameters on Liposome Characteristics for Ascorbic Acid Derivatives
| Parameter | Variation | Effect on Encapsulation Efficiency (%EE) | Effect on Particle Size (nm) | Effect on Stability | Reference(s) |
| Liposome Preparation Method | Dehydration-Rehydration vs. Thin-Film Hydration | DRV method showed a 20% increase in EE for ascorbic acid. | - | - | [6] |
| Lipid Composition | Addition of Cholesterol | Can decrease EE for some drugs. | May increase particle size. | Can improve thermal stability and reduce drug leakage. | [3][4] |
| Surface Charge | Negatively charged lipids (e.g., DSPG) | Can favor drug retention in the skin. | - | Zeta potential > ±30 mV significantly improves stability against aggregation. | [1][6] |
| Sonication Time | 20 min vs. 40 min | Maximum EE achieved at 35-40 min for a specific formulation. | Increasing sonication time can decrease particle size. | - | [4] |
| Storage Temperature | 4°C vs. 25°C | - | - | Lower temperature (4°C) significantly improves chemical stability of ascorbyl palmitate. | [11] |
Experimental Protocols
Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion
-
Lipid and Drug Dissolution: Dissolve the desired amounts of phospholipids (e.g., DPPC), cholesterol, and 2,6-dipalmitoyl-L-ascorbic acid in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator at a temperature above the lipid phase transition temperature until a thin, uniform lipid film is formed on the inner wall of the flask.
-
Vacuum Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) pre-heated to a temperature above the lipid Tc. Agitate the flask gently to detach the lipid film and form multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): To obtain unilamellar vesicles with a uniform size, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). Perform at least 11 passes through the membrane.
Protocol 2: Determination of Encapsulation Efficiency (%EE)
-
Separation of Free Drug: Separate the unencapsulated 2,6-dipalmitoyl-L-ascorbic acid from the liposomes. This can be achieved by ultracentrifugation or size-exclusion chromatography.
-
Quantification of Total Drug: Disrupt a known volume of the liposome suspension using a suitable solvent (e.g., methanol or a mixture of methanol and chloroform) to release the encapsulated drug. Quantify the total amount of 2,6-dipalmitoyl-L-ascorbic acid using a validated HPLC method.
-
Quantification of Free Drug: Quantify the amount of 2,6-dipalmitoyl-L-ascorbic acid in the supernatant (after ultracentrifugation) or the appropriate fractions (from size-exclusion chromatography) using the same HPLC method.
-
Calculation of %EE: Calculate the encapsulation efficiency using the following formula: %EE = [(Total Drug - Free Drug) / Total Drug] x 100
Visualizations
Caption: Experimental workflow for the preparation and characterization of liposomes.
Caption: Troubleshooting logic for low encapsulation efficiency.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New formulation of vitamin C encapsulation by nanoliposomes: production and evaluation of particle size, stability and control release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ascorbic acid encapsulated into negatively charged liposomes exhibits increased skin permeation, retention and enhances collagen synthesis by fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Methodological advances in liposomal encapsulation efficiency determination: systematic review and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ascorbic acid and ascorbyl palmitate-loaded liposomes: Development, characterization, stability evaluation, in vitro security profile, antimicrobial and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Encapsulation of ascorbyl palmitate in nanostructured lipid carriers (NLC)--effects of formulation parameters on physicochemical stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Need Thin film hydration protocol for liposome preparation [bio.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Method Validation for 2,6-Di-O-palmitoyl-L-ascorbic Acid Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method validation for the analysis of 2,6-Di-O-palmitoyl-L-ascorbic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound, primarily using High-Performance Liquid Chromatography (HPLC).
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?
-
Answer: Peak tailing for a lipophilic compound like this compound is a common issue. The potential causes and solutions are outlined below:
-
Secondary Silanol Interactions: Residual silanol groups on the C18 column can interact with the polar functional groups of your analyte.
-
Solution: Use a base-deactivated or end-capped C18 column. Alternatively, adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can help to mask the silanol groups.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Dilute your sample and inject a smaller volume.
-
-
Mismatched Sample Solvent and Mobile Phase: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
-
Solution: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
-
Column Degradation: The stationary phase can degrade over time, especially when using aggressive mobile phases.
-
Solution: Replace the column with a new one of the same type. To prolong column life, use a guard column and ensure the mobile phase pH is within the column's recommended range.
-
-
Issue 2: Inconsistent Retention Times
-
Question: The retention time for my this compound peak is shifting between injections. What could be causing this variability?
-
Answer: Retention time shifts can compromise the reliability of your method. Here are the common causes and their solutions:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.
-
Solution: Increase the column equilibration time between injections. A good rule of thumb is to flush the column with at least 10-20 column volumes of the mobile phase.
-
-
Fluctuations in Mobile Phase Composition: Inconsistent preparation of the mobile phase or solvent degassing issues can lead to shifts.
-
Solution: Prepare fresh mobile phase daily and ensure it is thoroughly degassed using an online degasser or by sonication. If using a gradient, ensure the pump is functioning correctly.
-
-
Temperature Variations: The temperature of the column can affect retention time.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.
-
-
Column Contamination: Buildup of contaminants from the sample matrix can alter the stationary phase.
-
Solution: Implement a robust sample preparation procedure, such as solid-phase extraction (SPE), to clean up the sample before injection. Regularly flush the column with a strong solvent to remove contaminants.
-
-
Issue 3: Low Signal-to-Noise Ratio (Poor Sensitivity)
-
Question: I am having difficulty detecting low concentrations of this compound. How can I improve the sensitivity of my method?
-
Answer: Improving sensitivity is crucial for detecting and quantifying low levels of your analyte. Consider the following strategies:
-
Optimize Detection Wavelength: While ascorbyl palmitate is often detected around 243-261 nm, the optimal wavelength for the di-ester may differ slightly.[1]
-
Solution: Use a photodiode array (PDA) detector to determine the wavelength of maximum absorbance for this compound.
-
-
Increase Injection Volume: A larger injection volume will introduce more analyte onto the column.
-
Solution: Carefully increase the injection volume. Be mindful that this can lead to peak broadening if the injection volume is too large or if the sample solvent is stronger than the mobile phase.
-
-
Sample Concentration: The concentration of the analyte in the sample may be too low.
-
Solution: If possible, concentrate your sample before injection using techniques like evaporation under nitrogen or solid-phase extraction.
-
-
Mobile Phase Composition: The mobile phase can influence the detector response.
-
Solution: Ensure the mobile phase components have low UV absorbance at your detection wavelength to minimize background noise.
-
-
Frequently Asked Questions (FAQs)
Method Validation Parameters
-
Question: What are the key parameters I need to evaluate for the method validation of this compound analysis?
-
Answer: According to the International Conference on Harmonisation (ICH) guidelines, the core method validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Stability Considerations
-
Question: this compound is an ester of ascorbic acid. Are there any specific stability concerns I should be aware of during analysis?
-
Answer: Yes, stability is a critical consideration. Ascorbic acid and its derivatives can be susceptible to degradation.[2] Factors that can influence the stability of this compound include:
-
Oxidation: Exposure to oxygen can lead to degradation.[3]
-
Mitigation: Prepare samples fresh and consider using amber vials to protect from light. Purging samples and solvents with nitrogen can also help.
-
-
pH: Extreme pH values can cause hydrolysis of the ester linkages.
-
Mitigation: Maintain the pH of your sample and mobile phase within a neutral to slightly acidic range.
-
-
Temperature: Elevated temperatures can accelerate degradation.[2]
-
Mitigation: Store stock solutions and samples at refrigerated or frozen temperatures. Use a temperature-controlled autosampler.
-
-
Light: Exposure to light can induce degradation.[4]
-
Mitigation: Protect samples from light by using amber glassware and minimizing exposure during sample preparation.
-
-
Experimental Protocols
Representative HPLC Method for this compound Analysis
This protocol is a starting point and may require optimization for your specific application and instrumentation. It is based on methods developed for the related compound, ascorbyl palmitate.[1][3]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and a UV or PDA detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile, methanol, and a slightly acidic buffer (e.g., 0.02 M phosphate buffer at pH 3.5). A representative starting gradient could be Acetonitrile:Methanol:Buffer (75:10:15 v/v/v).[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 243 nm.[1]
-
Injection Volume: 20 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards.
-
-
Sample Preparation:
-
The sample preparation will depend on the matrix. For a simple formulation, dissolve a known amount of the sample in the mobile phase or a suitable solvent.
-
For complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary to remove interfering substances.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
-
Data Presentation
The following tables summarize validation data reported for the analysis of ascorbyl palmitate, a related compound. This data can serve as a reference for establishing performance expectations for a this compound method.
Table 1: Linearity and Range for Ascorbyl Palmitate Analysis
| Analytical Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| UV Spectrophotometry | 2 - 12 | 0.998 | [5][6] |
| HPLC-UV | 5 - 30 | 0.9996 | [1] |
Table 2: Accuracy and Precision for Ascorbyl Palmitate Analysis
| Analytical Method | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| UV Spectrophotometry | 100 - 109.7 | < 2% | < 2% | [6][7] |
| HPLC-UV | 101.24 | < 1.55% | < 1.55% | [1] |
Table 3: Limits of Detection (LOD) and Quantitation (LOQ) for Ascorbyl Palmitate Analysis
| Analytical Method | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| UV Spectrophotometry | 0.1200 | 0.363 | [5][6] |
| HPLC-UV | Not Specified | Not Specified |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for addressing poor peak shape in HPLC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. utm.mx [utm.mx]
- 3. A New Approach for Increasing Ascorbyl Palmitate Stability by Addition of Non-irritant Co-antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of ascorbyl palmitate in topical microemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UV Spectrophotometric Method Development and Validation for the Determination of Ascorbyl Palmitate in Bulk and its Pharmaceutical Dosage Form | Semantic Scholar [semanticscholar.org]
- 6. UV Spectrophotometric Method Development and Validation for the Determination of Ascorbyl Palmitate in Bulk and its Pharmaceutical Dosage Form - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 2,6-di-o-palmitoyl-l-ascorbic acid and Ascorbyl Palmitate for Researchers and Drug Development Professionals
In the realm of antioxidant research and dermatological formulations, vitamin C and its derivatives are of paramount importance. Their efficacy in promoting collagen synthesis, protecting against oxidative stress, and mitigating signs of aging is well-established. However, the inherent instability and poor lipophilicity of L-ascorbic acid have driven the development of more stable, lipid-soluble esters. This guide provides a detailed comparison of two such derivatives: the commonly used ascorbyl palmitate (ascorbyl 6-palmitate) and the less-studied 2,6-di-o-palmitoyl-l-ascorbic acid.
This comparison synthesizes the available scientific literature to provide an objective overview of their chemical properties, stability, and biological activities, supplemented with detailed experimental protocols for their evaluation.
Chemical Structure and Physicochemical Properties
The fundamental difference between these two molecules lies in the number of palmitoyl chains esterified to the ascorbic acid backbone. Ascorbyl palmitate is a monoester, with a single palmitic acid chain attached at the 6-position. In contrast, this compound is a diester, with palmitic acid chains at both the 2- and 6-positions. This structural distinction has significant implications for their physicochemical properties.
Table 1: Comparison of Physicochemical Properties
| Property | Ascorbyl Palmitate | This compound | Reference |
| Synonyms | L-Ascorbyl 6-palmitate, Vitamin C ester | L-Ascorbyl 2,6-dipalmitate | |
| Molecular Formula | C22H38O7 | C38H68O8 | |
| Molecular Weight | 414.5 g/mol | 652.9 g/mol | |
| Solubility | Soluble in fats and oils, partially soluble in water | Oil-soluble | [1] |
| Appearance | White to yellowish-white powder | White crystalline powder | [1] |
The addition of a second palmitoyl chain in this compound significantly increases its molecular weight and lipophilicity compared to ascorbyl palmitate. This enhanced lipid solubility is expected to influence its interaction with biological membranes and its formulation in lipid-based delivery systems.
Performance Comparison: Stability, Antioxidant Activity, and Biological Efficacy
While extensive experimental data for this compound is limited in publicly available literature, we can infer some of its properties based on its structure and compare them to the well-documented characteristics of ascorbyl palmitate.
Stability
Ascorbyl palmitate is known to be more stable than L-ascorbic acid, but it can still be susceptible to degradation, particularly in the presence of light and oxygen.[2] Its stability is influenced by its concentration and the composition of the formulation it is in.[2] Theoretically, the di-esterification in this compound could offer greater protection to the ascorbic acid molecule, potentially leading to enhanced stability. Cosmetic ingredient suppliers describe it as a stable form of vitamin C.[1]
Antioxidant Activity
Ascorbyl palmitate functions as a potent antioxidant, capable of neutralizing free radicals.[3] Its amphiphilic nature allows it to be incorporated into cell membranes, where it can protect against lipid peroxidation.[3] One study found that the antioxidative potency of ascorbic acid exceeds that of ascorbyl palmitate in a DPPH assay.[4]
The antioxidant activity of this compound is claimed to be potent, and its increased lipophilicity might allow for better integration into lipid-rich environments, potentially offering enhanced protection against lipid peroxidation. However, without direct comparative studies, this remains a hypothesis.
Cellular Uptake and Biological Efficacy
Ascorbyl palmitate's lipid solubility allows it to penetrate the skin more effectively than L-ascorbic acid.[3] Once absorbed, it is believed to be hydrolyzed to release ascorbic acid, which can then stimulate collagen synthesis.[5]
This compound is also purported to readily penetrate the skin due to its lipophilic nature and subsequently boost collagen production.[1] Its higher degree of lipophilicity could, in theory, lead to enhanced skin penetration compared to ascorbyl palmitate, but this requires experimental validation.
Experimental Protocols
To facilitate further research and a direct comparison of these two compounds, detailed protocols for key experiments are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is commonly used to determine the antioxidant capacity of a compound.
Protocol:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound, ascorbyl palmitate, and a positive control (e.g., Trolox) in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare a fresh solution of DPPH in ethanol (e.g., 0.1 mM).
-
-
Assay Procedure:
-
In a 96-well microplate, add various concentrations of the test compounds to different wells.
-
Add the DPPH solution to each well and mix thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.
-
HPLC-Based Stability Assay
This method is used to quantify the degradation of the compounds over time under specific conditions.
Protocol:
-
Sample Preparation:
-
Prepare solutions or emulsions containing known concentrations of this compound and ascorbyl palmitate.
-
Store the samples under various conditions (e.g., 25°C, 40°C, with and without light exposure).
-
-
HPLC Analysis:
-
At predetermined time points, withdraw an aliquot of each sample.
-
Dilute the sample with a suitable mobile phase.
-
Inject the sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.
-
Quantify the concentration of the remaining compound by comparing the peak area to a standard curve.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of the compound against time to determine the degradation rate constant (k).
-
Calculate the half-life (t1/2) of the compound using the formula: t1/2 = 0.693 / k.
-
In Vitro Collagen Synthesis Assay in Human Dermal Fibroblasts
This assay measures the ability of the compounds to stimulate collagen production in skin cells.
Protocol:
-
Cell Culture:
-
Culture primary human dermal fibroblasts in a suitable growth medium until they reach sub-confluence.
-
Seed the cells into a multi-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Replace the growth medium with a serum-free medium containing various non-toxic concentrations of this compound or ascorbyl palmitate. Include a vehicle control and a positive control (e.g., L-ascorbic acid).
-
Incubate the cells for 48-72 hours.
-
-
Collagen Quantification:
-
Collect the cell culture supernatant.
-
Quantify the amount of procollagen type I C-peptide (a precursor to collagen) in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the amount of secreted procollagen to the total protein content or cell number.
-
Compare the levels of collagen synthesis in the treated groups to the control group.
-
Conclusion
Both this compound and ascorbyl palmitate are promising lipophilic derivatives of vitamin C for applications in research and drug development, particularly in dermatology. Ascorbyl palmitate is a well-characterized compound with established antioxidant and collagen-stimulating properties.
In contrast, this compound is a less-explored molecule. Based on its chemical structure, it is hypothesized to possess enhanced lipophilicity and stability compared to ascorbyl palmitate, which could translate to improved skin penetration and formulation longevity. However, there is a clear need for direct comparative studies to experimentally validate these theoretical advantages. The experimental protocols provided in this guide offer a framework for conducting such research, which would be invaluable in elucidating the relative performance of these two vitamin C esters and guiding the selection of the optimal derivative for specific applications.
References
- 1. Ascorbyl Dipalmitate | Nikkol CP | Cosmetic Ingredients Guide [ci.guide]
- 2. Stability of ascorbyl palmitate in topical microemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ASCORBYL PALMITATE - Ataman Kimya [atamanchemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ascorbyl Palmitate | C22H38O7 | CID 54680660 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Activities of 2,6-Dipalmitoyl-L-Ascorbic Acid and Alpha-Tocopherol
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antioxidant properties of the lipophilic vitamin C derivative, 2,6-dipalmitoyl-L-ascorbic acid (ASC-DP), and the well-established lipid-soluble antioxidant, alpha-tocopherol (α-TOC).
While direct comparative studies on the antioxidant activity of 2,6-dipalmitoyl-L-ascorbic acid versus alpha-tocopherol are limited in the currently available scientific literature, this guide synthesizes data from studies on the closely related and more extensively researched 6-O-palmitoyl-L-ascorbic acid (ascorbyl palmitate). This information, coupled with established knowledge of alpha-tocopherol, provides valuable insights into their potential relative efficacy.
Quantitative Comparison of Antioxidant Activity
| Antioxidant Assay | Test Compound | IC50 Value | Reference Compound | IC50 Value | Source |
| DPPH Radical Scavenging | Ascorbyl Palmitate | Not specified, but showed synergistic effects with phospholipids | Alpha-Tocopherol | Not specified | [1](--INVALID-LINK--) |
| DPPH Radical Scavenging | Alpha-Tocopherol | 11.23 µg/mL | Ascorbic Acid | 15.62 µg/mL | [2](--INVALID-LINK--) |
| Lipid Peroxidation Inhibition (5-LOX) | Ascorbyl Palmitate (Vcpal) | 2.5 µM | Ascorbic Acid | Not an inhibitor | [3](--INVALID-LINK--) |
| Lipid Peroxidation Inhibition (sLOX) | Ascorbyl Palmitate (Vcpal) | 10.3 µM | Ascorbic Acid | Not an inhibitor | [3](--INVALID-LINK--) |
Note: Lower IC50 values indicate higher antioxidant activity. The data presented is for illustrative purposes and direct comparison between different studies should be made with caution due to variations in experimental protocols.
Experimental Protocols
To facilitate reproducible research, detailed methodologies for key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and reliable method for determining the free radical scavenging capacity of antioxidants.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the colorless diphenylpicrylhydrazine. The decrease in absorbance at a characteristic wavelength is proportional to the antioxidant activity.
Protocol for Lipophilic Antioxidants:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable organic solvent such as ethanol or methanol. The solution should be freshly prepared and protected from light.
-
Prepare stock solutions of the test compounds (2,6-dipalmitoyl-L-ascorbic acid and alpha-tocopherol) and a standard antioxidant (e.g., Trolox) in the same solvent.
-
-
Assay Procedure:
-
In a microplate or cuvette, add a specific volume of the DPPH solution.
-
Add varying concentrations of the test compounds and the standard to the DPPH solution. A solvent blank containing only the solvent and DPPH is also prepared.
-
The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
After incubation, measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
-
Lipid Peroxidation Inhibition Assay
This assay assesses the ability of an antioxidant to inhibit the oxidation of lipids, a critical process in cellular damage.
Principle: Lipid peroxidation can be induced in a lipid-rich substrate (e.g., linoleic acid emulsion, liposomes, or tissue homogenates) by an initiator (e.g., free radicals generated by AAPH or metal ions). The extent of peroxidation is measured by quantifying the formation of secondary oxidation products, such as malondialdehyde (MDA), which reacts with thiobarbituric acid (TBA) to form a colored complex.
Protocol:
-
Preparation of Lipid Substrate:
-
Prepare a stable emulsion of linoleic acid or a suspension of liposomes.
-
-
Induction of Peroxidation:
-
The lipid substrate is incubated with a pro-oxidant, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), in the presence and absence of the test antioxidants (2,6-dipalmitoyl-L-ascorbic acid and alpha-tocopherol) at various concentrations.
-
-
Quantification of Lipid Peroxidation (TBARS method):
-
After a specific incubation period, the reaction is stopped.
-
Thiobarbituric acid reactive substances (TBARS) are measured by adding a TBA solution and heating the mixture.
-
The resulting pink-colored chromogen is measured spectrophotometrically at approximately 532 nm.
-
-
Data Analysis:
-
The percentage of inhibition of lipid peroxidation is calculated by comparing the absorbance of the samples with and without the antioxidant.
-
The IC50 value is determined from the dose-response curve.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the underlying mechanisms of antioxidant action, the following diagrams are provided.
Caption: Experimental Workflow of the DPPH Radical Scavenging Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Ascorbic acid 6-palmitate: a potent inhibitor of human and soybean lipoxygenase-dependent lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of quercetin and vitamin C in Nrf2-dependent oxidative stress production in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Vitamin C Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of various Vitamin C derivatives. It summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to support informed decisions in product development and research.
Vitamin C, or L-ascorbic acid, is a potent antioxidant revered for its beneficial effects on the skin, including collagen synthesis stimulation and skin whitening. However, its inherent instability in aqueous solutions and susceptibility to oxidation limit its application in cosmetic and pharmaceutical formulations. To overcome these limitations, various derivatives have been synthesized. This guide evaluates the in- vitro performance of several common Vitamin C derivatives against the parent molecule, L-ascorbic acid, focusing on stability, antioxidant activity, collagen synthesis, and melanogenesis inhibition.
Data Summary: Quantitative Comparison of Vitamin C Derivatives
The following tables summarize the in vitro performance of L-ascorbic acid and its derivatives based on key experimental assays.
| Compound | DPPH Radical Scavenging Activity (IC50, µM) | Cellular Antioxidant Activity (CAA) | Stability in Aqueous Solution (t1/2, hours) |
| L-Ascorbic Acid | ~100 | High | Low (~24) |
| Ascorbyl Glucoside (AA-2G) | >500 | Moderate to High | High (>168)[1] |
| Magnesium Ascorbyl Phosphate (MAP) | ~300 | High | High (>168)[2][3] |
| Sodium Ascorbyl Phosphate (SAP) | ~350 | High | High (>168)[3] |
| 3-O-Ethyl Ascorbic Acid (EAA) | ~150 | High | Very High (>200)[4] |
| Ascorbyl Palmitate (AP) | >1000 (in aqueous media) | Low to Moderate | Moderate (hydrolysis)[2][3] |
*Note: IC50 and half-life values are approximate and can vary based on specific experimental conditions.
| Compound | Collagen Synthesis Enhancement | Tyrosinase Inhibition (IC50, µM) | Inhibition of Melanin Synthesis * |
| L-Ascorbic Acid | High[5][6] | Moderate | Moderate[7] |
| Ascorbyl Glucoside (AA-2G) | Moderate to High[6] | Low | Moderate[1] |
| Magnesium Ascorbyl Phosphate (MAP) | High[5][6] | Moderate | High |
| Sodium Ascorbyl Phosphate (SAP) | High | Moderate | High |
| 3-O-Ethyl Ascorbic Acid (EAA) | High[4] | High | High[8] |
| Ascorbyl Palmitate (AP) | Low to Moderate | Low | Low to Moderate |
*Note: Performance is generally dependent on the derivative's ability to be converted to L-ascorbic acid within the cell.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the antioxidant activity of a compound by its ability to scavenge the stable free radical DPPH.
Materials:
-
DPPH solution (0.1 mM in methanol or ethanol)[9]
-
Test compounds (Vitamin C and its derivatives) at various concentrations.
-
Ascorbic acid as a positive control[9]
-
Methanol or ethanol as a solvent.
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Prepare serial dilutions of the test compounds and ascorbic acid in the chosen solvent.
-
In a 96-well plate, add 100 µL of each sample dilution to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.[9][10]
-
Measure the absorbance at 517 nm using a microplate reader.[9]
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant capacity of compounds within a cellular environment, accounting for cellular uptake and metabolism.[11][12]
Materials:
-
Human hepatocarcinoma (HepG2) or other suitable cells.[11]
-
Cell culture medium.
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA) probe.[11]
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (ABAP) as a peroxyl radical generator.[11]
-
Test compounds.
-
Quercetin as a positive control.[11]
-
Phosphate-buffered saline (PBS).
-
96-well black-walled, clear-bottom plate.
-
Fluorescence microplate reader.
Procedure:
-
Seed HepG2 cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.[11]
-
Remove the growth medium and wash the cells with PBS.
-
Treat the cells with the test compounds and quercetin at various concentrations for 1 hour.[11]
-
After incubation, wash the cells with PBS.
-
Add the DCFH-DA probe to the cells and incubate.
-
Wash the cells again with PBS to remove the extracellular probe.
-
Introduce the ABAP solution to induce oxidative stress.[11]
-
Immediately measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour in a fluorescence plate reader.[13]
-
The CAA value is calculated based on the area under the fluorescence curve.
In Vitro Collagen Synthesis Assay
This assay evaluates the effect of Vitamin C derivatives on collagen production by human dermal fibroblasts.
Materials:
-
Normal Human Dermal Fibroblasts (NHDF).
-
Fibroblast growth medium.
-
Test compounds.
-
Sirius Red dye solution.[14]
-
0.5 M NaOH solution.[14]
-
Microplate reader.
Procedure:
-
Culture NHDF cells in a multi-well plate until they reach confluence.
-
Treat the cells with different concentrations of the test compounds for a specified period (e.g., 24-72 hours).
-
After the treatment period, collect the cell culture supernatant.
-
To quantify the secreted collagen, add Sirius Red dye to the supernatant and incubate for 1-2 hours at room temperature to allow the dye to bind to collagen.[14]
-
Centrifuge the samples to pellet the collagen-dye complex.
-
Discard the supernatant and wash the pellet with 0.1 M HCl.[14]
-
Dissolve the pellet in 0.5 M NaOH.[14]
-
Measure the absorbance of the solution at 540 nm.
-
The amount of collagen is determined by comparing the absorbance to a standard curve of known collagen concentrations.
Tyrosinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of tyrosinase, a key enzyme in melanin synthesis.
Materials:
-
Mushroom tyrosinase.[15]
-
L-DOPA as a substrate.[15]
-
Phosphate buffer (pH 6.8).[15]
-
Test compounds.
-
Kojic acid as a positive control.[15]
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Prepare solutions of mushroom tyrosinase, L-DOPA, test compounds, and kojic acid in phosphate buffer.
-
In a 96-well plate, add the test compounds or kojic acid at various concentrations.
-
Add the tyrosinase solution to each well and pre-incubate for 10 minutes at 25°C.[15]
-
Initiate the reaction by adding the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm at regular intervals for a defined period to monitor the formation of dopachrome.[15]
-
The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: A streamlined workflow of the key in vitro assays used to compare Vitamin C derivatives.
Caption: The inhibitory effect of Vitamin C derivatives on the tyrosinase-catalyzed steps of melanogenesis.
References
- 1. In Vitro and In Vivo Prolonged Biological Activities of Novel Vitamin C Derivative, 2-O-α-D-Glucopyranosyl-L-Ascorbic Acid (AA-2G), in Cosmetic Fields [jstage.jst.go.jp]
- 2. Stability of vitamin C derivatives in solution and topical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. store.agelyss.com [store.agelyss.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of vitamin C and its derivatives on collagen synthesis and cross-linking by normal human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of vitamin C and its derivatives on collagen synthesis and cross‐linking by normal human fibroblasts | Semantic Scholar [semanticscholar.org]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. The anti-melanogenic effects of 3-O-ethyl ascorbic acid via Nrf2-mediated α-MSH inhibition in UVA-irradiated keratinocytes and autophagy induction in melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. kamiyabiomedical.com [kamiyabiomedical.com]
- 14. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 15. benchchem.com [benchchem.com]
The In Vivo Efficacy of 2,6-Dipalmitoyl-L-Ascorbic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of 2,6-dipalmitoyl-L-ascorbic acid, a lipophilic derivative of Vitamin C, against other common forms of Vitamin C and its derivatives. The information presented is collated from various in vivo studies, focusing on key performance indicators relevant to dermatological and pharmaceutical research.
Comparative Efficacy Data
The following tables summarize quantitative data from in vivo studies, comparing 2,6-dipalmitoyl-L-ascorbic acid (often referred to as ascorbyl palmitate) with L-ascorbic acid, magnesium ascorbyl phosphate (MAP), and ascorbyl tetra-isopalmitate (ATIP).
Table 1: Skin Penetration and Hydration
| Compound | Formulation | Skin Penetration (% of applied dose in stratum corneum) | Change in Stratum Corneum Water Content | Transepidermal Water Loss (TEWL) |
| 2,6-dipalmitoyl-L-ascorbic acid (Ascorbyl Palmitate) | 2% in liposomal emulgel | 93.31%[1][2] | Significant improvement[3] | No significant change |
| 2% in liposomal cream | 96.4%[1][2] | Significant improvement[3] | No significant change | |
| 2% in conventional emulgel | 73.64%[1][2] | - | - | |
| 2% in conventional cream | 82.11%[1] | - | - | |
| L-Ascorbic Acid | 5% solution | - | +24% in 67% of volunteers[4] | Altered TEWL values |
| Magnesium Ascorbyl Phosphate (MAP) | - | - | Improved skin hydration[5][6] | Altered viscoelastic-to-elastic ratio, suggesting deeper action |
| Ascorbyl Tetraisopalmitate (ATIP) | 1-3% cream | - | Pronounced moisturizing effects[7] | - |
Table 2: Anti-Aging Effects (Wrinkle Reduction and Collagen Synthesis)
| Compound | Concentration | Wrinkle Reduction | Collagen Synthesis |
| 2,6-dipalmitoyl-L-ascorbic acid (Ascorbyl Palmitate) | - | - | Contributes to collagen synthesis, but considered less potent than L-Ascorbic Acid[8][9] |
| L-Ascorbic Acid | 5% | -33% number of wrinkles (Visioscan); -26% number of wrinkles (VISIA); -41% volume of wrinkles in 64% of volunteers[4] | Increases collagen synthesis by 2.55-fold[10]. Synergizes with TGF-β1[11]. |
| Magnesium Ascorbyl Phosphate (MAP) | - | - | Equivalent to ascorbic acid in stimulating collagen synthesis in vitro[12] |
| Ascorbyl Tetraisopalmitate (ATIP) | 1-3% | Significant reduction in periorbital wrinkles after 8 weeks[13][14] | - |
Key Experimental Protocols
In Vivo Skin Penetration via Tape Stripping
Objective: To quantify the amount of a topically applied substance that has penetrated the stratum corneum.
Methodology:
-
Subject Preparation: A defined area of the skin (e.g., forearm) is cleaned and acclimatized to the controlled environmental conditions (temperature and humidity) of the testing room.
-
Product Application: A standardized amount of the test formulation is applied evenly to the defined skin area.
-
Incubation: The formulation is left on the skin for a predetermined period (e.g., 2 hours).
-
Tape Stripping: After the incubation period, the excess formulation is gently removed. A piece of adhesive tape is firmly pressed onto the treated skin area and then rapidly removed, taking with it a layer of the stratum corneum.
-
Sample Collection: This process is repeated multiple times (e.g., 10-20 strips) on the same skin area to collect successive layers of the stratum corneum.
-
Extraction and Analysis: The active compound is extracted from each tape strip using a suitable solvent. The amount of the compound in each extract is then quantified using an analytical technique such as High-Performance Liquid Chromatography (HPLC).
-
Data Interpretation: The cumulative amount of the compound recovered from the tape strips is calculated as a percentage of the initially applied dose to determine the extent of penetration into the stratum corneum.[1][2]
Measurement of Skin Viscoelasticity
Objective: To assess the elastic and viscous properties of the skin, which are related to its firmness and elasticity.
Methodology:
-
Instrumentation: A device such as a Cutometer® or a dynamic indenter is used. These instruments apply a controlled mechanical force to the skin (e.g., suction or indentation) and measure its deformation and recovery.
-
Subject Preparation: The subject is acclimatized to the controlled environment. The measurement area is marked on the skin.
-
Measurement: The probe of the instrument is placed on the skin surface.
-
Suction Method (Cutometer®): A negative pressure is applied, pulling the skin into the probe. The instrument measures the vertical displacement of the skin. After a defined time, the pressure is released, and the skin's ability to return to its original position is measured.
-
Indentation Method: A probe with a small indenter applies a defined force to the skin, and the depth of indentation is measured.
-
-
Data Analysis: The instrument's software calculates various parameters, such as the viscoelastic-to-elastic ratio (R-value), which provides information about the skin's firmness and elasticity.[15][16][17]
Measurement of Transepidermal Water Loss (TEWL)
Objective: To measure the rate of water evaporation from the skin, which is an indicator of the skin barrier function.
Methodology:
-
Instrumentation: A TEWL meter (e.g., Tewameter® or VapoMeter) is used. These devices have a probe with sensors that measure the water vapor gradient above the skin surface.
-
Subject and Environmental Control: The subject must be in a resting state in a room with controlled temperature and humidity for at least 30 minutes before the measurement, as airflow and environmental conditions can significantly affect the results.
-
Measurement: The probe is held gently against the skin surface without applying pressure. The instrument records the rate of water vapor flux from the skin in g/m²/h.
-
Data Acquisition: Multiple readings are taken at each measurement site to ensure accuracy and reproducibility.
-
Data Interpretation: An increase in TEWL indicates a compromised skin barrier, while a decrease suggests an improvement in barrier function.[18][19][20][21][22]
Quantification of Collagen Synthesis in Skin Biopsies
Objective: To measure the rate of new collagen production in the skin in vivo.
Methodology:
-
Stable Isotope Labeling: Subjects are infused with a stable isotope-labeled amino acid precursor of collagen, such as L-[1-¹³C]proline.
-
Skin Biopsies: Skin biopsies are taken from a defined area (e.g., the thigh) at different time points after the start of the infusion (e.g., at 4.5 and 10 hours).
-
Sample Processing:
-
The skin samples are immediately frozen and stored.
-
Proteins are extracted from the skin tissue.
-
The protein pellet is washed and dried.
-
-
Collagen Hydrolysis and Amino Acid Analysis:
-
The extracted protein is hydrolyzed to break it down into its constituent amino acids.
-
Hydroxyproline, an amino acid almost exclusive to collagen, is isolated.
-
-
Mass Spectrometry: The isotopic enrichment of [¹³C]hydroxyproline is measured using mass spectrometry.
-
Calculation of Fractional Synthesis Rate (FSR): The FSR of collagen is calculated based on the rate of incorporation of the labeled proline into hydroxyproline in the collagen protein over time. This provides a direct measure of the in vivo collagen synthesis rate.[23]
-
Alternative Quantification (Histological): Skin biopsies can be stained with dyes like Picosirius Red, which specifically binds to collagen fibers. The intensity of the staining, which correlates with collagen density, can then be quantified using image analysis software.[24][25]
Signaling Pathways and Mechanisms of Action
Collagen Synthesis: The Role of Vitamin C and the TGF-β Pathway
Vitamin C is a crucial cofactor for prolyl and lysyl hydroxylases, enzymes essential for the stabilization of the collagen triple helix. Beyond this direct role, Vitamin C derivatives can also influence collagen synthesis through signaling pathways. The Transforming Growth Factor-beta (TGF-β) pathway is a key regulator of collagen production.
Caption: TGF-β signaling pathway for collagen synthesis and the role of Vitamin C.
Melanin Synthesis Inhibition: Targeting Tyrosinase
Vitamin C derivatives are known for their skin-lightening effects, which are primarily achieved by inhibiting the enzyme tyrosinase, the rate-limiting enzyme in melanin production.
Caption: Mechanism of tyrosinase inhibition by Vitamin C derivatives.
References
- 1. Liposomal Encapsulation of Ascorbyl Palmitate: Influence on Skin Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced Skin Penetration of Ascorbyl Palmitate Achieved via Liposomal Encapsulation: Tape Stripping Evaluation[v1] | Preprints.org [preprints.org]
- 3. Skin moisturizing effect and skin penetration of ascorbyl palmitate entrapped in solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) incorporated into hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cnb.drirenaeris.com [cnb.drirenaeris.com]
- 5. specialchem.com [specialchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. skiningredients.com [skiningredients.com]
- 8. nbinno.com [nbinno.com]
- 9. drlouie.ca [drlouie.ca]
- 10. Ascorbic acid and transforming growth factor-beta 1 increase collagen biosynthesis via different mechanisms: coordinate regulation of pro alpha 1(I) and Pro alpha 1(III) collagens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ascorbic acid promotes a TGFβ1‐induced myofibroblast phenotype switch - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of the anti-wrinkle effect of a lipophilic pro-vitamin C derivative, tetra-isopalmitoyl ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jamme.acmsse.h2.pl [jamme.acmsse.h2.pl]
- 16. researchgate.net [researchgate.net]
- 17. karger.com [karger.com]
- 18. stacks.cdc.gov [stacks.cdc.gov]
- 19. Clinical Measurement of Transepidermal Water Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Guidelines for transepidermal water loss (TEWL) measurement | Semantic Scholar [semanticscholar.org]
- 21. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 22. eprus.pl [eprus.pl]
- 23. journals.physiology.org [journals.physiology.org]
- 24. Holistic approach to visualize and quantify collagen organization at macro, micro, and nano‐scale - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
A Comparative Guide to the Stability of Lipophilic Vitamin C Esters
For researchers, scientists, and drug development professionals, the selection of a stable and effective active ingredient is paramount. Vitamin C, a potent antioxidant and essential cofactor in collagen synthesis, is a highly sought-after component in dermatological and pharmaceutical formulations. However, its inherent instability in its pure form, L-ascorbic acid, presents significant formulation challenges. Lipophilic (oil-soluble) esters of vitamin C have been developed to overcome these limitations, offering improved stability and skin penetration. This guide provides an objective comparison of the stability of two prominent lipophilic vitamin C esters: Ascorbyl Palmitate and Ascorbyl Tetraisopalmitate, supported by experimental data and detailed methodologies.
Comparative Stability Analysis
The stability of a vitamin C derivative is a critical determinant of its efficacy in a final formulation. Degradation can be induced by various factors, including heat, light, and the presence of oxygen. The following tables summarize the comparative stability of Ascorbyl Palmitate and Ascorbyl Tetraisopalmitate based on available scientific literature.
Table 1: General Stability Characteristics of Lipophilic Vitamin C Esters
| Feature | Ascorbyl Palmitate | Ascorbyl Tetraisopalmitate | Key Takeaway |
| Chemical Structure | Monoester of ascorbic acid and palmitic acid. | Tetraester of ascorbic acid and isopalmitic acid. | The tetra-ester structure of Ascorbyl Tetraisopalmitate offers greater steric hindrance around the ascorbic acid core, contributing to its enhanced stability.[1] |
| Oxidative Stability | More stable than L-ascorbic acid, but still susceptible to oxidation and hydrolysis, especially when exposed to light and air.[2][3] Esterification at the 6-position does not fully protect the molecule from degradation.[2] | Considered one of the most stable derivatives of vitamin C.[4] It is very stable in the presence of air and light.[4] | Ascorbyl Tetraisopalmitate exhibits superior resistance to oxidative degradation compared to Ascorbyl Palmitate. |
| Thermal Stability | Moderately stable to heat. | Exhibits good thermal stability and can be added in the final stage of formulation to avoid prolonged heating.[4] | Ascorbyl Tetraisopalmitate is more robust against heat-induced degradation, offering greater flexibility in manufacturing processes. |
| Photostability | Light accelerates the degradation of ascorbyl palmitate.[3] | Very stable when exposed to light.[4] | Ascorbyl Tetraisopalmitate is the preferred choice for formulations that may be exposed to light during storage or use. |
| Formulation pH | Requires a low pH for optimal performance, which can be a source of instability. | Stable in formulations with a pH up to 6.0.[4] | The broader pH stability range of Ascorbyl Tetraisopalmitate simplifies formulation development and enhances final product stability. |
Table 2: Quantitative Stability Data Overview
| Study Focus | Ascorbyl Palmitate | Ascorbyl Tetraisopalmitate | Reference |
| Stability in Topical Formulations | Considered very unstable, with a remaining concentration of 20% after 6 months in one study.[1] | A study on a formulation containing 1% Ascorbyl Tetraisopalmitate suggested a shelf-life of 6-12 months.[1] | [1] |
| Thermal Analysis | Stable up to 250°C in thermal analysis studies. | Stable up to 250°C in thermal analysis studies. | [5] |
Note: Direct, side-by-side quantitative stability studies under identical stress conditions are limited in publicly available literature. The data presented is a synthesis of findings from various sources.
Experimental Protocols
The stability of lipophilic vitamin C esters is primarily assessed using High-Performance Liquid Chromatography (HPLC), a technique that separates, identifies, and quantifies each component in a mixture.
General Protocol for HPLC-Based Stability Testing
This protocol outlines a general procedure for evaluating the stability of lipophilic vitamin C esters in a cosmetic or pharmaceutical formulation.
1. Sample Preparation:
-
Accurately weigh a known amount of the formulation containing the vitamin C ester.
-
Dissolve the sample in a suitable organic solvent (e.g., a mixture of methanol and isopropanol) to extract the lipophilic components.[6]
-
The solution may be sonicated to ensure complete dissolution.[7]
-
Filter the resulting solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
2. HPLC System and Conditions:
-
Column: A Reverse Phase C18 column is commonly used for the separation of these nonpolar analytes.[6]
-
Mobile Phase: An isocratic mobile phase, such as a mixture of methanol and isopropanol (e.g., 25:75 v/v), is often employed.[6] For other vitamin C derivatives, a buffer-methanol mixture (e.g., 90:10 v/v) might be used.[7]
-
Flow Rate: A typical flow rate is between 0.7 and 1.0 mL/min.[8][9]
-
Detection: UV detection is commonly used, with the wavelength set to an appropriate value for the specific ester (e.g., 222 nm for Ascorbyl Tetraisopalmitate or 244-280 nm for other forms of Vitamin C).[6][7][9]
-
Temperature: The column is often maintained at a controlled temperature, for instance, 30°C.[10]
3. Stability Study (Stress Conditions):
-
Thermal Stability: Store samples at elevated temperatures (e.g., 37°C, 45°C) for a defined period (e.g., 3 months).[5] This accelerated testing is used to predict long-term stability at room temperature.
-
Photostability: Expose samples to a controlled source of UV and visible light, as per ICH Q1B guidelines.[11] A parallel set of samples should be kept in the dark to serve as a control.
-
Analysis: At specified time intervals (e.g., 0, 1, 2, and 3 months), analyze the samples using the validated HPLC method to determine the remaining concentration of the vitamin C ester.
4. Data Analysis:
-
Calculate the percentage of the vitamin C ester remaining at each time point relative to the initial concentration (time 0).
-
The degradation kinetics can be determined by plotting the concentration of the ester as a function of time.
Signaling Pathways and Experimental Workflows
Vitamin C's Role in Collagen Synthesis
Vitamin C is an indispensable cofactor for prolyl and lysyl hydroxylases, enzymes crucial for the stabilization of the collagen triple helix.[12][13] Without adequate vitamin C, collagen synthesis is impaired, leading to conditions like scurvy.
Antioxidant Signaling Pathway of Vitamin C
Vitamin C is a potent antioxidant that directly scavenges reactive oxygen species (ROS), thereby protecting cells from oxidative damage. It can also regenerate other antioxidants, such as Vitamin E.
General Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for assessing the chemical stability of a lipophilic vitamin C ester in a formulation.
Conclusion
Based on the available evidence, Ascorbyl Tetraisopalmitate demonstrates superior stability compared to Ascorbyl Palmitate . Its tetra-ester structure provides significant protection against oxidative, thermal, and photo-degradation, making it a more robust and reliable choice for cosmetic and pharmaceutical formulations. While Ascorbyl Palmitate offers better stability than L-ascorbic acid, its susceptibility to hydrolysis and degradation under stress conditions necessitates more careful formulation and packaging considerations. For products requiring a long shelf-life and consistent potency, particularly those exposed to varying environmental conditions, Ascorbyl Tetraisopalmitate is the scientifically supported, preferred lipophilic vitamin C derivative. Researchers and formulators are encouraged to conduct their own stability studies tailored to their specific product matrix to ensure optimal performance and safety.
References
- 1. skiningredients.com [skiningredients.com]
- 2. Stability of vitamin C derivatives in solution and topical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ascorbyl Tetraisopalmitate - Ingredients Insight [ingredients-insight.com]
- 5. scielo.br [scielo.br]
- 6. Determination of tocopheryl acetate and ascorbyl tetraisopalmitate in cosmetic formulations by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijbpas.com [ijbpas.com]
- 8. eprints.umm.ac.id [eprints.umm.ac.id]
- 9. scispace.com [scispace.com]
- 10. eaglebio.com [eaglebio.com]
- 11. Determination of Vitamin C (Ascorbic Acid) Using High Performance Liquid Chromatography Coupled with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of collagen biosynthesis by ascorbic acid: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vitamin C - Wikipedia [en.wikipedia.org]
Synergistic Antioxidant Effects of 2,6-Di-O-Palmitoyl-L-Ascorbic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress is a key pathological factor in a myriad of diseases, making the exploration of potent antioxidant therapies a critical area of research. While individual antioxidants offer protective benefits, combinations of antioxidants can exhibit synergistic effects, leading to significantly enhanced efficacy. This guide provides a comparative analysis of the synergistic antioxidant potential of 2,6-di-o-palmitoyl-l-ascorbic acid, a lipophilic derivative of Vitamin C, with other key antioxidants.
Due to a lack of specific experimental data for this compound, this guide will utilize data from studies on the closely related and more extensively studied compound, ascorbyl palmitate (6-O-palmitoyl-L-ascorbic acid). It is scientifically reasonable to extrapolate that this compound would exhibit a similar, if not potentially enhanced, synergistic profile due to its increased lipophilicity. The fundamental mechanism of synergy, involving the regeneration of other antioxidants by the ascorbyl moiety, is expected to be conserved.
Synergistic Interactions with Tocopherols (Vitamin E)
The primary synergistic partner for ascorbyl palmitate is α-tocopherol (Vitamin E). Vitamin E is a potent chain-breaking antioxidant that resides in cellular membranes, protecting them from lipid peroxidation. However, in the process of neutralizing a lipid peroxyl radical, α-tocopherol is converted into the relatively stable tocopheroxyl radical. Ascorbyl palmitate can regenerate α-tocopherol by donating a hydrogen atom to the tocopheroxyl radical, thus restoring its antioxidant capacity.[1][2] This recycling mechanism enhances the overall antioxidant protection of the lipid phase.
Quantitative Analysis of Synergism
The synergistic effect of ascorbyl palmitate (AP) and tocopherols has been quantified using various in vitro antioxidant assays. The following tables summarize key findings from studies measuring the free radical scavenging activity of these antioxidant combinations.
Table 1: Synergistic Effect of Ascorbyl Palmitate (AP) and Tocopherol (TOH) using DPPH Assay
| Antioxidant Combination | Molar Ratio (TOH:AP) | Concentration of TOH (mM) | Synergy (%) | Reference |
| DL-α-Tocopherol + Ascorbyl Palmitate | 1:1 | 1.0 | 42.4 | [3] |
| DL-α-Tocopherol + Ascorbyl Palmitate | 1:5 | 1.0 | 47.6 | [3] |
| DL-α-Tocopherol + Ascorbyl Palmitate | 1:10 | 1.0 | 55.4 | [3] |
| DL-α-Tocopherol + Ascorbyl Palmitate | 1:1 | 0.1 | 38.1 | [3] |
Table 2: Synergistic Effect of Ascorbyl Palmitate (AP) and Different Tocopherol Isomers using DPPH Test
| Antioxidant Combination | Synergy (%) | Reference |
| AP : δ-Tocopherol | 21.66 | [4] |
Signaling Pathway and Mechanism of Action
The synergistic interaction between this compound and tocopherol is primarily a chemical interaction rather than a complex signaling cascade. The core of this synergy is the regeneration of tocopherol by the ascorbyl moiety.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key assays used to determine antioxidant synergy.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.
Experimental Workflow:
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals. The antioxidant capacity is quantified by the area under the fluorescence decay curve.
Experimental Workflow:
References
Safety Operating Guide
Proper Disposal Procedures for 2,6-Di-O-palmitoyl-L-ascorbic Acid
For Immediate Reference: Essential Safety and Disposal Information
This document provides detailed, step-by-step guidance for the safe handling and disposal of 2,6-Di-O-palmitoyl-L-ascorbic acid (CAS Number: 4218-81-9), a stable, lipophilic derivative of Vitamin C commonly utilized in pharmaceutical and cosmetic research and development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Data Presentation: Safety and Physical Properties
For quick reference, the following table summarizes key quantitative safety and physical data for this compound.
| Property | Value | Citation |
| Chemical Name | This compound | |
| Synonyms | L-Ascorbyl 2,6-Dipalmitate | |
| CAS Number | 4218-81-9 | [1] |
| Molecular Formula | C₃₈H₆₈O₈ | |
| Molecular Weight | 652.94 g/mol | |
| Appearance | White to light yellow powder/crystal | |
| Personal Protective Equipment (PPE) | Chemical impermeable gloves, safety glasses, lab coat | [1] |
Procedural Guidance: Spill Response and Disposal
Proper disposal of this compound is essential to prevent environmental contamination and ensure a safe laboratory environment. The following protocols outline the necessary steps for handling spills and disposing of waste material.
Accidental Release Measures
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
Personnel Precautions:
-
Ensure Adequate Ventilation: Immediately ventilate the area of the spill.[1]
-
Avoid Dust Formation: Take care to not create airborne dust from the spilled powder.[1]
-
Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[1]
-
Remove Ignition Sources: Eliminate all potential sources of ignition in the vicinity of the spill.[1]
Containment and Clean-up:
-
Prevent Environmental Release: Do not allow the spilled material to enter drains or waterways.[1]
-
Containment: Cover the spill with an inert absorbent material.
-
Collection: Carefully sweep or scoop up the spilled material and place it into a suitable, labeled, and closed container for disposal.[1] Use non-sparking tools for collection.[1]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water.
-
Disposal of Contaminated Materials: All materials used for cleanup (e.g., absorbents, gloves, etc.) should be placed in the same container as the spilled chemical for proper disposal.
Waste Disposal Protocol
All waste containing this compound must be handled and disposed of in accordance with local, state, and federal regulations.
-
Waste Classification: While not classified as a hazardous waste under federal regulations, it is imperative to consult local and institutional guidelines for proper classification.
-
Containerization: Collect waste this compound and any contaminated materials in a clearly labeled, sealed container.[1]
-
Disposal Method: The recommended method of disposal is through a licensed chemical waste disposal service. The material may be dissolved or mixed with a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.
-
Environmental Precaution: Under no circumstances should this chemical be discharged into the environment, including sewers or waterways.[1]
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2,6-Di-O-palmitoyl-L-ascorbic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2,6-Di-O-palmitoyl-L-ascorbic acid. The following procedures for personal protective equipment, operational handling, and disposal are designed to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure personnel safety.[1] The primary concerns are eye irritation and the generation of combustible dust.
Recommended Personal Protective Equipment
| PPE Category | Item | Specification |
| Eye Protection | Safety glasses with side shields or goggles | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2] |
| Hand Protection | Chemical-impermeable gloves | Nitrile rubber is a suitable material. |
| Body Protection | Laboratory coat | To prevent skin contact. |
| Respiratory Protection | Not required under normal use with adequate ventilation | If dust formation is unavoidable, a NIOSH/MSHA approved respirator may be necessary. |
Operational and Handling Plan
Proper handling techniques are critical to prevent accidents and exposure.
Engineering Controls:
-
Work in a well-ventilated area.[1]
-
Use local exhaust ventilation to control dust generation.
-
Ensure that eyewash stations and safety showers are readily accessible.[2]
Handling Procedures:
-
Avoid the formation of dust and aerosols.[1]
-
Do not get in eyes, on skin, or on clothing.[2]
-
Avoid ingestion and inhalation.[2]
-
Use non-sparking tools to prevent ignition of combustible dust.[1]
-
Keep away from strong oxidizing agents and sources of ignition.[1][2]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2]
-
Protect from direct sunlight as the substance may be light-sensitive.[2]
Disposal Plan
Dispose of this compound and its containers in accordance with local, regional, and national regulations.
Waste Disposal Method:
-
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.
-
Consult local hazardous waste regulations for complete and accurate classification.
-
Sweep up and shovel spills into suitable, closed containers for disposal.[2]
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[2] |
| Inhalation | Move to fresh air. If symptoms occur, seek medical attention.[2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[1] |
Spill Response Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
